1,3-dioxan-5-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2059954-94-6 |
|---|---|
Molecular Formula |
C4H10ClNO2 |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
1,3-dioxan-5-amine;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c5-4-1-6-3-7-2-4;/h4H,1-3,5H2;1H |
InChI Key |
YRIRHKJRTNUCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dioxan 5 Amine Hydrochloride and Its Advanced Precursors
Retrosynthetic Analysis and Strategic Disconnections of the 1,3-Dioxan-5-amine (B119814) Hydrochloride Moiety
Retrosynthetic analysis of 1,3-dioxan-5-amine hydrochloride reveals several key disconnections that simplify the target molecule into readily available starting materials. The primary disconnection strategy involves breaking the carbon-nitrogen bond of the amine, leading back to a 1,3-dioxan-5-one (B8718524) precursor. This ketone functionality serves as a versatile handle for the introduction of the amine group in the forward synthesis.
Further disconnection of the 1,3-dioxan-5-one ring at the acetal (B89532) or ketal carbon (C2) and the C4-O and C6-O bonds leads to a three-carbon dihydroxyacetone equivalent and a corresponding aldehyde or ketone. This approach is advantageous as it allows for the construction of the heterocyclic core from simple, achiral precursors. The choice of the aldehyde or ketone will determine the substitution at the 2-position of the 1,3-dioxane (B1201747) ring.
An alternative disconnection strategy targets the C-O bonds of the dioxane ring first, leading to a substituted propane-1,3-diol and a carbonyl compound. The stereochemistry of the final product can be traced back to the stereocenters present in the propane-1,3-diol precursor, highlighting the importance of stereocontrolled synthesis of this intermediate.
| Disconnection | Precursors | Synthetic Strategy |
| C5-N Bond | 1,3-Dioxan-5-one, Ammonia (B1221849)/Amine source | Reductive Amination or other amination methods |
| C2-O and C4/C6-O Bonds | Dihydroxyacetone equivalent, Aldehyde/Ketone | Acetal/Ketal formation |
| C4-O and C6-O Bonds | Substituted propane-1,3-diol, Carbonyl compound | Cyclization |
Approaches to the Stereoselective Synthesis of the 1,3-Dioxan-5-amine Core
The biological activity of molecules containing the 1,3-dioxan-5-amine scaffold is often dependent on their stereochemistry. Therefore, developing stereoselective synthetic routes is of paramount importance.
Chiral Pool-Based Syntheses
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to introduce stereochemistry into the target molecule. Sugars, amino acids, and terpenes are common chiral pool sources. For the synthesis of chiral 1,3-dioxan-5-amine, derivatives of serine or other amino acids can be employed. For instance, the stereocenters present in a chiral amino acid can be transferred to the 1,3-dioxane backbone through a series of stereospecific reactions. This strategy offers an efficient way to access enantiomerically pure products without the need for chiral separations or asymmetric catalysis.
Asymmetric Induction Strategies
Asymmetric induction involves the use of a chiral auxiliary or catalyst to control the stereochemical outcome of a reaction. In the synthesis of the 1,3-dioxan-5-amine core, a chiral auxiliary can be attached to a precursor molecule to direct the facial selectivity of a key bond-forming reaction. For example, a chiral auxiliary can be used to control the stereoselective reduction of the ketone in a 1,3-dioxan-5-one derivative, leading to a specific diastereomer of the corresponding alcohol, which can then be converted to the amine.
Alternatively, a chiral catalyst can be employed in a reaction that creates a stereocenter, such as an asymmetric hydrogenation of an enamine precursor to the 1,3-dioxan-5-amine. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
| Strategy | Description | Example Application |
| Chiral Auxiliary | A chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | Use of a chiral oxazolidinone auxiliary to direct the alkylation of a 1,3-dioxan-5-one enolate. |
| Chiral Catalyst | A chiral substance that accelerates a chemical reaction and influences the stereochemistry of the product without being consumed. | Asymmetric hydrogenation of an enamine derived from 1,3-dioxan-5-one using a chiral rhodium catalyst. |
Diastereoselective Control in Ring Formation
When constructing the 1,3-dioxane ring from precursors that already contain stereocenters, controlling the relative stereochemistry of the newly formed stereocenters is crucial. This is known as diastereoselective control. The formation of the 1,3-dioxane ring through acetalization or ketalization of a substituted propane-1,3-diol with an aldehyde or ketone can proceed with high diastereoselectivity. The stereochemical outcome is often governed by thermodynamic or kinetic control, with the formation of the thermodynamically more stable diastereomer being favored under equilibrium conditions. The conformational preferences of the chair-like 1,3-dioxane ring play a significant role in determining the most stable arrangement of substituents. For instance, bulky substituents generally prefer to occupy equatorial positions to minimize steric interactions.
Functional Group Interconversions Leading to the Amine Moiety
The final step in many synthetic routes to this compound is the introduction of the amine group. This is typically achieved through the conversion of a precursor functional group at the C5 position.
Reductive Amination Pathways
Reductive amination is a widely used and efficient method for the synthesis of amines from ketones or aldehydes. rsc.org In the context of 1,3-dioxan-5-amine synthesis, the key precursor is 1,3-dioxan-5-one. This ketone can undergo a condensation reaction with an amine source, such as ammonia or a protected amine, to form an intermediate imine or enamine. Subsequent reduction of this intermediate in situ yields the desired 1,3-dioxan-5-amine. beilstein-journals.org
A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). redalyc.orgresearchgate.net The choice of reducing agent can be critical for achieving high yields and avoiding side reactions, such as the reduction of the starting ketone.
A direct, one-pot reductive amination protocol is often preferred for its operational simplicity. In this approach, the ketone, amine source, and reducing agent are all combined in a single reaction vessel.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Readily available, inexpensive | Can also reduce the starting ketone |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Selective for the iminium ion over the ketone | Toxic cyanide byproducts |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild, selective, non-toxic byproducts | More expensive than other borohydrides |
Curtius Rearrangement and Related Transformations
The Curtius rearrangement is a versatile and reliable method for converting carboxylic acids into primary amines, proceeding with retention of configuration. nih.govnih.gov This thermal or photochemical decomposition of an acyl azide yields an isocyanate, which can be subsequently hydrolyzed to the target amine. wikipedia.orgorganic-chemistry.org
For the synthesis of 1,3-dioxan-5-amine, the logical precursor would be 1,3-dioxane-5-carboxylic acid. The synthetic sequence involves two primary steps:
Formation of the Acyl Azide: The carboxylic acid is first converted into an activated derivative, such as an acyl chloride or a mixed anhydride (B1165640), which then reacts with an azide source like sodium azide. nih.gov Modern, safer, one-pot procedures often utilize reagents like diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid into the acyl azide, avoiding the isolation of the potentially explosive intermediate. nih.govresearchgate.net
Rearrangement and Hydrolysis: The acyl azide undergoes thermal rearrangement, losing nitrogen gas (N₂) to form the corresponding 1,3-dioxan-5-yl isocyanate. organic-chemistry.org This highly reactive intermediate is then typically trapped in situ with water or dilute acid to form an unstable carbamic acid, which spontaneously decarboxylates to yield 1,3-dioxan-5-amine. organic-chemistry.orgresearchgate.net Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
The reaction is compatible with a wide array of functional groups, making it a robust choice for complex molecule synthesis. nih.gov
Gabriel Synthesis and Analogous Methods
The Gabriel synthesis provides a classic and effective route to primary amines from alkyl halides, preventing the overalkylation often observed in direct amination with ammonia. wikipedia.orgchemistrysteps.com The method employs the phthalimide anion as an ammonia surrogate. wikipedia.org
The application of the Gabriel synthesis to produce 1,3-dioxan-5-amine would require a precursor such as 5-bromo-1,3-dioxane or another 1,3-dioxane derivative with a suitable leaving group at the C5 position. The process unfolds in two main stages:
N-Alkylation of Phthalimide: Potassium phthalimide is reacted with the 5-substituted-1,3-dioxane precursor in a nucleophilic substitution reaction (Sₙ2). chemistrysteps.com This step forms N-(1,3-dioxan-5-yl)phthalimide.
Deprotection to Yield the Amine: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. While traditional methods involved harsh acidic or basic hydrolysis thermofisher.comlibretexts.org, the Ing-Manske procedure is now commonly preferred. thermofisher.com This modification uses hydrazine hydrate in a milder, neutral solution (often refluxing ethanol) to cleave the phthalimide, precipitating phthalhydrazide and liberating the free 1,3-dioxan-5-amine. wikipedia.orgnrochemistry.com
Table 1: Conceptual Comparison of Curtius Rearrangement and Gabriel Synthesis
| Feature | Curtius Rearrangement | Gabriel Synthesis |
|---|---|---|
| Precursor | 1,3-Dioxane-5-carboxylic acid | 5-Halo- or 5-Tosyloxy-1,3-dioxane |
| Key Reagents | Diphenylphosphoryl azide (DPPA) or Sodium Azide | Potassium phthalimide, Hydrazine |
| Key Intermediate | 1,3-Dioxan-5-yl isocyanate | N-(1,3-dioxan-5-yl)phthalimide |
| Byproducts | Nitrogen gas, Carbon dioxide | Phthalhydrazide or Phthalic acid |
| Advantages | Retention of stereochemistry, one-pot variations available. nih.gov | Avoids overalkylation, clean reaction. chemistrysteps.com |
| Disadvantages | Potential for explosive azide intermediates (mitigated by one-pot methods). | Requires specific halide/leaving group precursor, sometimes harsh deprotection conditions. thermofisher.com |
Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory Settings
Solvent Effects and Temperature Control
The selection of an appropriate solvent and the precise control of temperature are critical for maximizing yield and purity in the synthesis of this compound.
Solvent Choice: The ideal solvent depends on the specific reaction. For the Gabriel synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they effectively solvate the potassium phthalimide and facilitate the Sₙ2 reaction. nrochemistry.com For reductive amination pathways, alcohols such as ethanol or methanol are commonly used. mdpi.comgoogle.com In the synthesis of 1,3-dioxan-5-one, a key precursor, dioxane has been used effectively. scispace.commdpi.com The use of water as a "green" solvent is also gaining traction, with catalysts like thiamine hydrochloride enabling reactions in aqueous media. academie-sciences.fr
Temperature Control: Temperature management is crucial for controlling reaction rates and preventing side reactions. For instance, in syntheses involving sequential substitutions, temperature can be used to control selectivity. The first substitution on a molecule like cyanuric chloride is often performed at 0°C, the second at room temperature, and the third requires heating. nih.govchim.it This principle applies broadly; exothermic steps may require initial cooling, while subsequent steps like the thermal Curtius rearrangement require heating to proceed at a reasonable rate. nih.gov For the synthesis of some 1,3-dioxane precursors, reactions are conducted at elevated temperatures, such as 60°C or reflux, to ensure completion. scispace.commdpi.com
Table 2: Typical Solvents and Temperatures for Relevant Synthetic Transformations
| Reaction Type | Common Solvents | Typical Temperature Range |
|---|---|---|
| Gabriel Alkylation | DMF, DMSO, Acetonitrile nrochemistry.com | Room Temperature to Reflux |
| Ing-Manske Deprotection | Ethanol, Methanol thermofisher.com | Reflux |
| Curtius Rearrangement | Toluene, THF, Benzyl alcohol nih.gov | 80 - 120 °C |
| Reductive Amination | Ethanol, Methanol google.com | Room Temperature |
| Acetalization | Dichloromethane, Toluene mdpi.com | Reflux |
Catalytic Systems for Efficiency Enhancement
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder conditions.
Hydrogenation Catalysts: For synthetic routes involving reductive amination of a ketone precursor (1,3-dioxan-5-one) or hydrogenation of an oxime, heterogeneous catalysts are essential. mdpi.comgoogle.com Palladium-on-carbon (Pd/C) is a common choice for reductive amination in a hydrogen atmosphere. google.com Raney Nickel (Raney Ni) is another effective and cost-efficient catalyst for the hydrogenation of oximes and other nitrogen-containing functional groups. mdpi.com
Acid/Base Catalysis: The formation of the 1,3-dioxane ring itself, typically through acetalization, is often catalyzed by an acid, such as p-toluenesulfonic acid (pTsOH) or acetic acid. scispace.commdpi.com
Modern Reagents: In the context of the Curtius rearrangement, reagents such as propylphosphonic anhydride (T3P®) can be considered catalytic mediators that facilitate one-pot conversions of carboxylic acids to carbamates, streamlining the process. organic-chemistry.org
Scale-Up Considerations for Research Applications
Transitioning a synthetic procedure from a small laboratory scale to a larger, multi-gram scale for extensive research presents unique challenges. enamine.net
Safety and Process Robustness: For reactions like the Curtius rearrangement, avoiding the isolation of hazardous intermediates is paramount. One-pot procedures using reagents like DPPA are highly advantageous for scale-up as they minimize risk. nih.gov
Purification: On a larger scale, purification methods like column chromatography can become cumbersome. Preference is given to routes that yield crystalline products or intermediates that can be purified by simple recrystallization or filtration. The precipitation of phthalhydrazide in the Ing-Manske procedure is an example of a convenient purification step at scale. wikipedia.org
Flow Chemistry: The use of continuous flow reactors offers significant advantages for scaling up, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.net Microwave-assisted flow synthesis has been successfully applied to the Curtius rearrangement, allowing for rapid heating to high temperatures (e.g., 120°C) with short residence times, leading to excellent conversion and improved safety. researchgate.net
Novel Synthetic Routes and Methodological Innovations
Research continues to uncover more efficient and innovative pathways to 1,3-dioxan-5-amine and its derivatives. A highly effective modern route is the reductive amination of 1,3-dioxan-5-one. google.com This ketone precursor can be synthesized from dihydroxyacetone. scispace.com The amination is typically achieved by treating the ketone with an ammonia source, such as an anhydrous ammonia-ethanol solution, in the presence of a hydrogenation catalyst like palladium-on-carbon under a hydrogen atmosphere. google.com
Other innovative approaches can be adapted from analogous syntheses. For example, the synthesis of 1,3-diamines has been achieved through an efficient oximation-hydrogenation sequence. mdpi.com This suggests a potential route where 1,3-dioxan-5-one is first converted to 1,3-dioxan-5-one oxime using hydroxylamine (B1172632), followed by catalytic hydrogenation with a catalyst like Raney Ni to yield the final amine. mdpi.com Such methodological innovations focus on improving efficiency, safety, and alignment with the principles of green chemistry. academie-sciences.frnih.gov
Photocatalytic Approaches
Visible-light photocatalysis has emerged as a powerful strategy in organic synthesis, enabling the formation of complex chemical bonds under mild conditions. beilstein-journals.orgacs.org This approach could be particularly valuable for the synthesis of 1,3-dioxan-5-amine by targeting the direct C-H amination of a 1,3-dioxane precursor. The direct functionalization of C-H bonds represents a highly atom-economical approach to building molecular complexity. researchgate.net
The core principle involves a photocatalyst that, upon absorption of visible light, initiates an electron transfer process to generate highly reactive intermediates, such as aminium radical cations. acs.org These intermediates can then engage in C-N bond-forming reactions. For instance, a hypothetical photocatalytic route to an amino-dioxane derivative could involve the reaction of a 1,3-dioxane substrate with a suitable nitrogen source in the presence of a photoredox catalyst. Research has demonstrated the feasibility of C-H amination on various cyclic ethers, providing a strong precedent for this approach. researchgate.net A two-step protocol involving the initial photocatalytic C-H amination of a cyclic ether followed by in-situ reduction has been successfully developed for the preparation of related amino alcohols.
The reaction mechanism typically involves the photocatalyst oxidizing an amine to generate an aminium radical cation, which then abstracts a hydrogen atom from the C5 position of the 1,3-dioxane ring. The resulting carbon-centered radical can then combine with a nitrogen-based radical or undergo further oxidation and nucleophilic attack to form the desired C-N bond. The choice of photocatalyst, nitrogen source, and solvent is critical for optimizing the reaction's efficiency and selectivity.
| Photocatalyst System | Substrate Example | Nitrogen Source | Light Source | Key Findings | Reference |
| Acridine Derivatives / Lewis Acids | Diverse Arenes | Pyrazole, Triazole | 440 nm (Visible Light) | Forms potent photooxidants capable of C-H amination on electronically diverse substrates. nih.gov | nih.gov |
| Iminoiodinanes (self-sensitizing) | Tetrahydrofuran (THF) | PhI=NTs | 455 nm (Blue Light) | Visible light accelerates the C-H amination compared to thermal conditions, leading to an N,O-acetal intermediate. | |
| Organic Dyes (e.g., Acridinium) | Arenes | N-Heterocycles | Visible Light | The excited photocatalyst oxidizes the arene to a radical cation, which is then attacked by the nitrogen nucleophile. beilstein-journals.org | beilstein-journals.org |
This table presents data from analogous photocatalytic amination reactions to illustrate the potential conditions for synthesizing 1,3-dioxan-5-amine.
Flow Chemistry Applications
Continuous flow chemistry has become a transformative technology in chemical synthesis, particularly for the production of active pharmaceutical ingredients (APIs) and heterocyclic compounds. mtak.hunih.govspringerprofessional.de This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability compared to traditional batch processes. rsc.orgazolifesciences.com A multi-step, telescoped flow synthesis would be a highly efficient and modern approach for producing this compound. rsc.orguc.pt
A hypothetical continuous flow process could be designed in sequential stages:
Precursor Synthesis: In the first flow reactor, a suitable starting material, such as a protected dihydroxyacetone, could be reacted to form the 1,3-dioxane ring structure. rsc.org
Functional Group Interconversion: The output from the first reactor, containing the 1,3-dioxan intermediate, would be directly channeled into a second reactor. Here, a key transformation, such as the reduction of a nitro or azide group at the C5 position to the desired amine, could be performed. This step might utilize a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C for hydrogenation).
Salt Formation and Crystallization: The stream containing the free amine would then be mixed with a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol or dioxane). This would induce the precipitation of the final this compound salt, which could be collected through an in-line filtration unit.
This integrated approach minimizes manual handling of intermediates, reduces waste, and can significantly shorten production times. mtak.hu The use of back-pressure regulators can allow for superheating of solvents, further accelerating reaction rates and improving yields. nih.gov
| Heterocycle Target | Flow Reactor Setup | Key Reaction Step | Residence Time | Temperature | Overall Yield | Reference |
| (E/Z)-Tamoxifen | Multi-coil PFA reactor | Grignard addition to Weinreb amide | 5 min | 60 °C | 97% (for ketone intermediate) | nih.gov |
| Tricyclic Benzothiazoles | Multi-step system | Nitro reduction and thiazole ring formation | Not specified | Not specified | Not specified | mtak.hu |
| Imatinib | PFA tubing reactor with BPR | Selective amidation | 15 min | 120 °C | 54% (telescoped) | nih.gov |
| β-Lactam intermediate | PEEK microreactor | Thermolysis of tosylhydrazone | 5 min | 180 °C | Quantitative | uc.pt |
This table illustrates the application of flow chemistry for the synthesis of complex heterocyclic molecules, demonstrating its potential for the production of this compound.
Enzymatic Transformations
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amines. rsc.orgmdpi.com Transaminases (TAs), also known as aminotransferases (ATAs), are particularly powerful enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. nih.govmdpi.com This methodology is ideal for the asymmetric synthesis of 1,3-dioxan-5-amine from its corresponding prochiral ketone precursor, 1,3-dioxan-5-one.
The synthesis of the required precursor, 1,3-dioxan-5-one, is well-established and can be achieved from readily available starting materials. scispace.comcdnsciencepub.com Once obtained, the enzymatic transamination can be performed. The reaction involves the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which accepts the amino group from a donor molecule (such as L-alanine or isopropylamine) and subsequently transfers it to the ketone substrate. mdpi.commmu.ac.uk This process can generate the desired amine with very high enantiomeric excess (>99% ee), depending on the selection of an (R)- or (S)-selective enzyme. mdpi.com
The key advantages of this enzymatic approach include:
High Stereoselectivity: Access to specific enantiomers of the target amine.
Mild Reaction Conditions: Reactions are typically run in aqueous buffer systems at or near room temperature.
Green Chemistry: Enzymes are biodegradable catalysts, and the process avoids the use of heavy metals or harsh reagents.
The main challenge in transaminase-catalyzed reactions is often the unfavorable reaction equilibrium. rsc.org However, this can be overcome by using a large excess of the amino donor or by employing systems that remove the ketone byproduct (e.g., the lactate dehydrogenase system to remove pyruvate when L-alanine is the donor). rsc.org
| Enzyme Class | Cofactor | Typical Amino Donor | Typical Amino Acceptor | Key Advantage | Reference |
| ω-Transaminase (ω-TA) | Pyridoxal 5'-phosphate (PLP) | L-Alanine, Isopropylamine (B41738) | Prochiral ketones, Aldehydes | High enantioselectivity for chiral amine synthesis. mdpi.com | mdpi.comnih.gov |
| α-Transaminase | Pyridoxal 5'-phosphate (PLP) | α-Amino acids | α-Keto acids | Specific for the synthesis of α-amino acids. | mdpi.com |
| Benzaldehyde Lyase (BAL) | Thiamine diphosphate (ThDP) | Aldehydes | (Forms chiral diols, a precursor to dioxanes) | Stereoselective C-C bond formation. rwth-aachen.de | rwth-aachen.de |
| Alcohol Dehydrogenase (ADH) | NAD(P)H | Alcohols | Ketones, Aldehydes | Stereoselective reduction/oxidation of alcohols and ketones. rsc.org | rsc.org |
This table summarizes relevant enzyme classes and their potential application in the synthesis of 1,3-dioxan-5-amine or its precursors.
Reactivity Profiles and Mechanistic Investigations of 1,3 Dioxan 5 Amine Hydrochloride
Reactions Involving the Amine Functional Group
The primary amine group in 1,3-dioxan-5-amine (B119814) hydrochloride is a key center of reactivity, participating in a variety of nucleophilic reactions.
Nucleophilic Acyl Substitution Reactions
The amine functionality readily undergoes nucleophilic acyl substitution with various acylating agents, such as acid chlorides and acid anhydrides, to form amides. vanderbilt.eduyoutube.com This reaction proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group and form the stable amide product. vanderbilt.edu The use of a base is often required to neutralize the acid generated during the reaction. vanderbilt.edu
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Amine Reactant | Acylating Agent | Product |
|---|---|---|
| 1,3-Dioxan-5-amine | Acetyl chloride | N-(1,3-dioxan-5-yl)acetamide |
This reaction is fundamental in peptide synthesis and the formation of various amide-containing compounds. The reactivity of the amine can be influenced by the steric and electronic properties of both the amine and the acylating agent.
Alkylation and Arylation Reactions
The nitrogen atom of 1,3-dioxan-5-amine hydrochloride can act as a nucleophile in alkylation and arylation reactions. These reactions typically involve the use of alkyl halides or aryl halides as electrophiles. masterorganicchemistry.com For instance, the Stork enamine alkylation involves the reaction of an enamine, formed from a ketone and a secondary amine, with an alkyl halide. wikipedia.org While 1,3-dioxan-5-amine is a primary amine, analogous N-alkylation reactions can occur.
Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the formation of C-N bonds and can be applied to the arylation of amines. These reactions often employ palladium or copper catalysts to couple amines with aryl halides. acs.org
Table 2: Examples of Alkylation and Arylation Reactions
| Amine Reactant | Electrophile | Catalyst/Conditions | Product |
|---|---|---|---|
| 1,3-Dioxan-5-amine | Benzyl bromide | Base | N-benzyl-1,3-dioxan-5-amine |
Condensation Reactions with Aldehydes and Ketones
The primary amine of this compound readily condenses with aldehydes and ketones to form imines (also known as Schiff bases). redalyc.orgyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comlibretexts.org The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the imine. nih.gov
These condensation reactions are crucial in various synthetic pathways and are often the first step in more complex transformations. latech.edu The reactivity of the carbonyl compound can be influenced by steric hindrance and electronic effects.
Formation of Imines, Enamines, and Related Heterocycles
As mentioned, the reaction of this compound with aldehydes and ketones yields imines. redalyc.orgyoutube.com Imines are versatile intermediates in organic synthesis and can undergo further reactions, such as reduction to form secondary amines or reaction with nucleophiles. bohrium.com
While enamines are typically formed from secondary amines, related structures can be accessed from primary amines under certain conditions. masterorganicchemistry.comwikipedia.orgyoutube.com Enamines are valuable nucleophiles in their own right, participating in reactions like alkylation and acylation. wikipedia.org
The amine and imine functionalities derived from this compound can be utilized in the synthesis of various nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.netnih.gov These reactions often involve cyclization reactions, where the nitrogen atom acts as a nucleophile to form a new ring system. For example, imines can act as dienophiles in hetero-Diels-Alder reactions to form piperidine (B6355638) derivatives. nih.gov The synthesis of indoles, a privileged scaffold in medicinal chemistry, can also involve reactions of anilines, which are structurally related to the amine functionality. acs.orgacs.org
Transformations of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring, while generally stable, can undergo specific transformations, most notably ring-opening reactions.
Ring-Opening Reactions and Subsequent Derivatizations
The 1,3-dioxane ring can be cleaved under various conditions, often involving acidic or reductive methods. researchgate.net For example, reductive ring opening of benzylidene acetals, a related 1,3-dioxane structure, can be achieved using reagents like sodium cyanoborohydride in the presence of an acid. researchgate.net This type of reaction can lead to the formation of diols or their derivatives.
Once the ring is opened, the resulting functional groups can be further modified. For instance, the hydroxyl groups generated from the ring opening of a 1,3-dioxane can be subjected to a wide range of derivatization reactions, including etherification, esterification, and oxidation. This strategy allows for the transformation of the cyclic acetal (B89532) into a variety of acyclic structures with diverse functionalities.
Electrophilic and Nucleophilic Functionalization of the Dioxane Ring
The 1,3-dioxane ring system, while generally stable, can undergo functionalization through various electrophilic and nucleophilic pathways. The reactivity is often centered around the atoms adjacent to the oxygen atoms or at the C5 position, which is activated by the presence of the amine group in 1,3-dioxan-5-amine.
Electrophilic Amination: A notable method for forming amine-containing compounds involves electrophilic amination. This can be achieved through catalyst-free reactions of functionalized diorganozinc compounds with specific hydroxylamine (B1172632) derivatives. For instance, diarylzinc or diheteroarylzinc compounds react with O-2,6-dichlorobenzoyl hydroxylamines in the presence of magnesium chloride in dioxane to yield aromatic and heterocyclic amines nih.gov. This approach highlights a pathway to introduce amine functionality onto various scaffolds, a process relevant to the synthesis of complex molecules.
Nucleophilic Attack and Ring Modification: The amine group at the C5 position enhances the nucleophilicity of the molecule, allowing it to participate in reactions that modify the dioxane structure or introduce new functional groups. For instance, primary amines can react with alkyl halides in a process of sequential SN2 alkylation and deprotonation mnstate.edu. While this is a general reaction for amines, in the context of the dioxane ring, it opens pathways for creating more complex derivatives.
Furthermore, the dioxane structure itself can be the target of nucleophilic attack, particularly if there are activating groups present. Studies on related 1,3-dioxan-5-ones show that their lithium enolates can undergo addition reactions to aldehydes cdnsciencepub.com. This demonstrates the potential for nucleophilic functionalization at the C4/C6 positions, adjacent to the carbonyl group in the case of the -one derivative.
The table below summarizes key functionalization reactions relevant to the 1,3-dioxane core.
| Reaction Type | Reagents & Conditions | Product Type |
| Electrophilic Amination | Diarylzinc, O-2,6-dichlorobenzoyl hydroxylamines, MgCl₂, dioxane, 60°C | Aromatic/Heterocyclic Amines |
| Nucleophilic Alkylation | Excess alkyl halide, base (e.g., NaHCO₃) | Polyalkylated amines |
| Nucleophilic Addition | Lithium enolates of 1,3-dioxan-5-ones, aldehydes | Threo-selective aldol (B89426) products |
Conformational Effects on Reactivity
The reactivity of this compound is profoundly influenced by the conformational preferences of the dioxane ring. The ring typically adopts a chair conformation, which minimizes steric and torsional strain. Substituents on the ring can exist in either axial or equatorial positions, and this orientation dictates their reactivity.
Quantum-chemical studies on 5-substituted 1,3-dioxanes reveal that the chair conformer is the most stable, with the substituent preferring the equatorial position to minimize steric interactions researchgate.net. The energy barrier for the interconversion between chair conformers has been estimated, highlighting the conformational mobility of the ring system researchgate.net.
This conformational preference has direct consequences for reactivity. For example, in annelation reactions of 1,3-dioxan-5-one (B8718524) derivatives, the stereochemical outcome is rationalized by considering the steric and stereoelectronic interactions within intermediate boat-like conformations of the dioxane ring nih.govresearchgate.netkcl.ac.uk. The kinetic protonation that follows often sets the stereochemistry of the final product, for instance, leading to an axial ester group on a newly formed cyclohexanone (B45756) ring nih.govresearchgate.netkcl.ac.uk.
The table below outlines the key conformational features and their impact on reactivity.
| Conformation | Substituent Preference | Impact on Reactivity | Example |
| Chair | Equatorial for bulky groups | Directs the trajectory of incoming reagents, influencing stereoselectivity. | In annelation reactions, the approach of electrophiles is governed by the existing chair conformation. |
| Boat (intermediate) | Varies | Can be a key intermediate in certain reactions, with its specific geometry determining the stereochemical outcome. | Formation of bridged 2,4-dioxabicyclo[3.3.1]nonane systems proceeds through a boat-like transition state. nih.govresearchgate.netkcl.ac.uk |
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving 1,3-dioxan-5-amine and its derivatives is a critical aspect of its chemistry, leading to the formation of specific stereoisomers.
Reactions involving the 1,3-dioxane scaffold often exhibit high levels of diastereoselectivity. This is largely due to the directing effects of the pre-existing stereocenters and the conformational rigidity of the ring.
In the case of annelation reactions of 1,3-dioxan-5-ones, complete stereocontrol has been achieved in the formation of bridged bicyclic systems nih.govresearchgate.netkcl.ac.uk. The observed diastereoselectivity is attributed to the steric and stereoelectronic interactions in the transition state. Similarly, in the three-component assembly of substituted 1,3-dioxolanes (a related five-membered ring system), the stereoselective trapping of a dioxolanyl cation intermediate leads to the formation of a single diastereomer in certain cases mdpi.com. The steric bulk of the nucleophile can also influence the diastereomeric ratio of the products mdpi.com.
The synthesis of enantiomerically pure derivatives of 1,3-dioxan-5-amine is a significant area of research. This can be achieved through various asymmetric synthesis strategies.
One approach involves the enantioselective deprotonation of related 1,3-dioxan-5-ones using chiral lithium amide bases, which can achieve enantiomeric excesses of up to 70% cdnsciencepub.com. Another powerful method is the use of chiral catalysts. For example, cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed to synthesize sterically bulky chiral amides with high enantioselectivity (up to 99% ee) acs.org. While this is a general method, it showcases a strategy that could be applied to create chiral derivatives from a suitable 1,3-dioxane-based precursor.
The table below provides examples of stereoselective reactions.
| Reaction Type | Key Feature | Stereochemical Outcome |
| α,α'-Annelation of 1,3-Dioxan-5-ones | Intermediate boat-like conformation | Complete stereocontrol, formation of a single diastereomer. nih.govresearchgate.netkcl.ac.uk |
| Enantioselective Deprotonation | Chiral lithium amide bases | Enantiomeric excess up to 70%. cdnsciencepub.com |
| Asymmetric Reductive Coupling | Chiral cobalt catalysis | Enantiomeric excess up to 99%. acs.org |
Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is a fundamental process in chemistry and biology. Chiral amine derivatives, such as 1,3-dioxan-5-amine, can exhibit such phenomena.
A comprehensive study on chiral amine derivatives has shown that those featuring self-complementary hydrogen-bond donor and acceptor groups can exhibit self-induced diastereomeric anisochronism (SIDA) in NMR analysis acs.org. This phenomenon, a form of self-recognition of enantiomers, arises from the formation of transient homo- and heterochiral associates (dimers or higher-order aggregates) acs.org. The study suggests that the self-enantiorecognition properties of many common chiral building blocks may have been previously overlooked acs.org. This principle is applicable to this compound, where the amine group can act as a hydrogen bond donor (in its protonated form) or acceptor, potentially leading to observable chiral recognition effects.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is key to predicting and controlling their outcomes. Mechanistic investigations often combine experimental observations with computational studies.
For instance, the mechanism of the stereoselective annelation of 1,3-dioxan-5-ones has been rationalized to proceed through a pyrrolidine (B122466) enamine derivative nih.govresearchgate.netkcl.ac.uk. This intermediate undergoes an α,α'-annelation with an electrophile like methyl α-(bromomethyl)acrylate nih.govresearchgate.netkcl.ac.uk. The reaction is believed to involve a boat-like conformation of the dioxane ring in the transition state, followed by a kinetic protonation that determines the final stereochemistry nih.govresearchgate.netkcl.ac.uk.
In other systems, such as the copper-catalyzed three-component amino etherification of alkenes, a proposed mechanism involves the generation of an aminium radical cation via single-electron oxidation of an O-benzoylhydroxylamine acs.org. This electrophilic species then reacts with the alkene to form a carbon radical, which is subsequently trapped by an oxygen nucleophile acs.org.
Mechanistic studies on the reactions of amines with ketones or aldehydes indicate an addition-elimination pathway, forming an aminol intermediate that is typically not isolated mnstate.edu. These general mechanistic principles for amines are also applicable to the reactions of this compound.
The elucidation of these mechanisms relies on a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling of transition states.
Transition State Analysis
Transition state analysis is a powerful tool for elucidating reaction mechanisms, providing a snapshot of the highest energy point along a reaction coordinate. For reactions involving this compound, the nature of the transition state is heavily influenced by the stereoelectronic effects of the dioxane ring and the nucleophilicity of the amino group.
In reactions where the amine acts as a nucleophile, such as in acylation or alkylation reactions, the transition state is expected to involve the nitrogen's lone pair attacking an electrophilic center. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, especially when chiral centers are present or formed. The chair-like conformation of the 1,3-dioxane ring, with the amino group potentially in an axial or equatorial position, will dictate the steric hindrance and orbital overlap in the transition state.
Computational studies on related 1,3-dioxane systems have shown that the anomeric effect, an interaction between the lone pairs of the oxygen atoms and the antibonding orbital of an adjacent substituent, can significantly stabilize certain conformations and, by extension, the transition states arising from them. For 1,3-dioxan-5-amine, a similar effect could influence the reactivity of the C-H bonds adjacent to the oxygen atoms.
Consider the hypothetical nucleophilic substitution reaction of 1,3-dioxan-5-amine with a generic electrophile (E-X). The transition state would likely involve a trigonal bipyramidal geometry at the nitrogen atom as it forms a new bond with the electrophile and the N-H bond begins to break. The stability of this transition state would be influenced by the orientation of the dioxane ring and any developing charges.
Table 1: Hypothetical Transition State Geometries for the Reaction of 1,3-Dioxan-5-amine
| Reaction Type | Attacking Nucleophile/Electrophile | Proposed Transition State Geometry | Key Stabilizing/Destabilizing Interactions |
| N-Acylation | Amine (nucleophile) | Tetrahedral intermediate at carbonyl carbon | Steric hindrance from axial substituents on the dioxane ring. |
| Ring Opening | External nucleophile | Dependent on the site of attack (C2, C4, C6) | Anomeric effects, ring strain. |
| Elimination | Base | E2-like transition state | Stereoelectronic requirement for anti-periplanar alignment of leaving group and proton. |
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful experimental tool used to determine the rate-determining step of a reaction and to probe the nature of bond-breaking and bond-forming processes in the transition state. wikipedia.orglibretexts.org This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).
For this compound, several types of KIE studies could provide valuable mechanistic insights. A primary KIE would be expected in reactions where a C-H or N-H bond at a specific position is broken in the rate-determining step. For instance, in an elimination reaction where a proton is abstracted from a carbon adjacent to the amino group, replacing that proton with deuterium (B1214612) would lead to a significant decrease in the reaction rate (a normal KIE, kH/kD > 1).
Secondary KIEs can also be informative. For example, if a reaction involves a change in hybridization at a carbon atom from sp3 to sp2 in the transition state, a small, normal secondary KIE (kH/kD slightly > 1) would be observed for hydrogens attached to that carbon. Conversely, a change from sp2 to sp3 would result in an inverse secondary KIE (kH/kD < 1). wikipedia.org
In the context of this compound, a study of the KIE for a reaction at the amino group could reveal details about the transition state. For example, in an N-alkylation reaction, a secondary KIE could be measured by deuterating the C-H bonds adjacent to the nitrogen. The magnitude of the KIE would provide information about the degree of bond formation in the transition state.
Table 2: Predicted Kinetic Isotope Effects for Reactions of 1,3-Dioxan-5-amine
| Reaction Type | Isotopic Label Position | Expected KIE (kH/kD) | Mechanistic Implication |
| N-H bond cleavage | N-D | > 1 (Primary) | N-H bond breaking is part of the rate-determining step. |
| C-H bond abstraction (e.g., at C4/C6) | C-D at C4/C6 | > 1 (Primary) | C-H bond breaking is rate-determining. |
| Nucleophilic attack by amine | C-D adjacent to N | ~1 (Secondary) | Probes the hybridization change at the alpha-carbon in the transition state. |
In Situ Spectroscopic Monitoring of Reaction Progress
For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be particularly useful. For instance, 1H NMR spectroscopy can be used to follow the disappearance of the starting material's signals and the appearance of the product's signals over time. This allows for the determination of reaction rates and the identification of any transient intermediates that may be present in detectable concentrations. The chemical shifts of the protons on the dioxane ring are sensitive to changes in the substitution pattern and conformation, providing a detailed picture of the transformation.
In situ FTIR spectroscopy can be used to monitor changes in vibrational frequencies associated with specific functional groups. For example, in an acylation reaction of the amino group, the disappearance of the N-H stretching vibrations and the appearance of the amide carbonyl (C=O) stretching vibration can be tracked in real-time. This can provide kinetic data and confirm the progress of the reaction.
A study on the in situ synthesis of 1,3-dioxan-5-one derivatives, which are structurally related to the amine, demonstrated the power of monitoring reactions in the same pot. researchgate.net Similar approaches could be applied to reactions of this compound, for example, in a one-pot synthesis where the amine is generated and then immediately reacted with another reagent.
Table 3: Application of In Situ Spectroscopy to Reactions of this compound
| Spectroscopic Technique | Observable Changes | Information Gained |
| 1H NMR | Disappearance of reactant signals, appearance of product signals, changes in chemical shifts and coupling constants. | Reaction kinetics, identification of intermediates, conformational changes. |
| 13C NMR | Changes in the chemical shifts of the dioxane ring carbons and any attached groups. | Structural elucidation of products and intermediates. |
| FTIR | Disappearance of N-H stretches, appearance of new functional group vibrations (e.g., C=O, C=N). | Monitoring of functional group transformations, reaction kinetics. |
| Mass Spectrometry | Detection of reactant, product, and intermediate ions. | Confirmation of product mass, identification of transient species. |
By combining these powerful analytical techniques, a detailed and comprehensive picture of the reactivity and mechanistic pathways of this compound can be constructed, contributing to a deeper understanding of this important class of heterocyclic compounds.
Applications of 1,3 Dioxan 5 Amine Hydrochloride in Advanced Organic Synthesis Research
As a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of 1,3-dioxan-5-amine (B119814) hydrochloride, when resolved into its enantiomers, provides a powerful tool for asymmetric synthesis. This allows for the stereocontrolled introduction of amine and oxygen functionalities, which are prevalent in many biologically active molecules and pharmaceutical agents.
Synthesis of Chiral Amines and Amino Alcohols
Chiral amines and amino alcohols are crucial synthons for the pharmaceutical industry. nih.gov 1,3-Dioxan-5-amine hydrochloride serves as a precursor for the synthesis of these valuable compounds. The dioxane ring acts as a protecting group for the 1,3-diol functionality, allowing for selective manipulation of the amine group. For instance, reductive amination of ketones with chiral 1,3-dioxan-5-amine can lead to the formation of chiral secondary amines. Subsequent deprotection of the dioxane ring yields the corresponding chiral amino diols.
Recent advancements have focused on enzymatic and catalytic methods to produce chiral amino alcohols with high enantioselectivity. nih.govnih.gov While not directly starting from this compound, these methods highlight the importance of chiral amine precursors. For example, engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones provides a facile route to chiral 1,2-amino alcohols. nih.govacs.org These modern synthetic strategies could potentially be adapted to utilize chiral this compound or its derivatives.
Light-induced denitrogenative alkylarylation/dialkylation of vinyl azides has also emerged as a method for the synthesis of α-tertiary primary amines and 1,2-amino alcohols, further expanding the toolbox for creating these important chiral building blocks. chemrxiv.org
Table 1: Examples of Synthesized Chiral Amino Alcohols and Amines
| Starting Material | Product | Method | Reference |
| α-hydroxy ketones | Chiral amino alcohols | Engineered amine dehydrogenase | nih.gov |
| Unprotected α-ketoamines | Chiral 1,2-amino alcohols | Ruthenium-catalyzed asymmetric transfer hydrogenation | nih.govacs.org |
| Vinyl azides | α-tertiary primary amines, 1,2-amino alcohols | Light-induced denitrogenative alkylarylation/dialkylation | chemrxiv.org |
Enantioselective Synthesis of Complex Polycyclic Structures
The stereogenic centers present in this compound can be used to direct the formation of complex polycyclic and heterocyclic structures with high diastereoselectivity. The rigid conformation of the dioxane ring can influence the stereochemical outcome of intramolecular cyclization reactions, leading to the formation of specific stereoisomers of the desired polycyclic product.
For example, the amine functionality can be elaborated into a side chain containing a reactive group, which can then undergo an intramolecular reaction with a suitable partner on a tethered aromatic or heterocyclic ring. The chirality of the dioxane moiety would control the facial selectivity of this cyclization, resulting in an enantioenriched polycyclic system. Scandium-catalyzed cascade cyclization of aromatic aldimines with tethered alkenes is a powerful method for the diastereo- and enantioselective synthesis of polycyclic amines. nih.gov This strategy offers a route to densely functionalized polycyclic amines with multiple stereocenters. nih.gov
Role in Chiral Auxiliaries and Ligand Design
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org Chiral this compound can be a precursor for the synthesis of novel chiral auxiliaries. The amine group can be acylated with a prochiral acid, and the resulting amide can then undergo stereoselective reactions, such as alkylation or aldol (B89426) addition, where the chiral dioxane framework directs the approach of the incoming electrophile. After the desired stereocenter is created, the auxiliary can be cleaved and recycled. Oxazolidinone auxiliaries, popularized by David A. Evans, are a prominent example of this approach. wikipedia.org
Furthermore, the amino and diol functionalities of this compound make it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The amine and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. The synthesis of functionalized 1,3-diphosphines via chiral palladium complex-promoted hydrophosphination of activated olefins is an example of how chiral ligands can be used to create complex molecules with high stereoselectivity. nih.gov
Precursor to Heterocyclic Compounds Beyond Simple Derivatives
This compound is a valuable starting material for the synthesis of more complex heterocyclic systems, including spirocyclic, fused, and bridged ring structures.
Synthesis of Spirocyclic Systems
Spirocycles are compounds containing two rings that share a single common atom. They are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. This compound can be utilized in the synthesis of spirocyclic systems by elaborating the amine functionality and then inducing an intramolecular cyclization onto the dioxane ring or a group attached to it.
One approach involves the conversion of the amine to a nucleophile that can attack a suitable electrophilic center. For example, the amine could be part of a chain that undergoes an intramolecular Michael addition or an aldol-type condensation. The synthesis of spiro benzo-1,3-dioxane derivatives has been reported, highlighting the formation of such structures. researchgate.net Additionally, catalytic enantioselective methods have been developed for the synthesis of chiral spirocyclic 1,3-diketones. rsc.org
Table 2: Methods for Spirocycle Synthesis
| Synthetic Approach | Resulting Spirocycle | Key Features | Reference |
| Intramolecular cyclization | Spiro benzo-1,3-dioxanes | Structural analysis by NMR and X-ray diffractometry | researchgate.net |
| Organo-cation catalysis | Chiral spirocyclic 1,3-diketones | Enantioselective transannular C-acylation of enol lactones | rsc.org |
| Iodocyclization | Oxa-spirocycles | General approach with improved water solubility | rsc.org |
Construction of Fused and Bridged Ring Systems
Fused ring systems are formed when two rings share two adjacent atoms, while bridged ring systems involve two rings sharing two non-adjacent atoms. iupac.org this compound can serve as a key building block for the construction of these intricate architectures.
The synthesis of fused and bridged ring systems often involves intramolecular reactions where the amine group or a derivative thereof acts as a nucleophile or is part of a diene or dienophile in a cycloaddition reaction. For instance, an intramolecular Michael-type reaction of in situ-formed vinylnitroso compounds has been used to prepare a variety of bridged carbobicyclic compounds. nih.gov This methodology demonstrates the potential for creating complex ring systems from precursors that could be derived from this compound.
The development of new synthetic methods providing access to poly-substituted bicyclic structures is an active area of research. chemrxiv.org Photochemical approaches have been explored for the synthesis of bicyclo[3.1.1]heptan-1-amines, showcasing the upgrading of simpler bicyclic building blocks. chemrxiv.org
Integration into Macrocyclic Architectures
The incorporation of constrained cyclic motifs, such as the 1,3-dioxane (B1201747) ring system, into macrocycles can impart significant conformational rigidity and pre-organization, which are desirable features in host-guest chemistry and drug design. Research has demonstrated the synthesis of new macrocycles containing semiflexible dispiro-1,3-dioxane units. researchgate.nettandfonline.com While direct examples detailing the use of this compound in macrocyclization are not extensively documented, its structure is well-suited for such applications. The primary amine can readily participate in macrolactamization reactions, a common strategy for constructing macrocyclic frameworks. researchgate.net The protected 1,3-diol within the dioxane ring offers a latent functionality that can be unveiled under specific conditions for further structural elaboration or to influence the three-dimensional structure of the resulting macrocycle.
Contribution to Multi-Component Reaction Design
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby enhancing efficiency and atom economy. beilstein-journals.orgwikipedia.orgresearchgate.netorganic-chemistry.org The bifunctional nature of this compound makes it an intriguing candidate for the design of novel MCRs.
Ugi and Passerini Reaction Incorporations
The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that are widely used to generate diverse libraries of peptidomimetics and other biologically relevant scaffolds. wikipedia.orgwikipedia.orgnih.govresearchgate.netorganic-chemistry.orgacs.orgnih.govnih.govslideshare.netresearchgate.net The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgresearchgate.net The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org
The primary amine group of this compound can readily participate as the amine component in the Ugi reaction. wikipedia.orgnih.gov Its incorporation would introduce the 1,3-dioxane moiety into the resulting α-acylamino amide scaffold, providing a handle for post-Ugi modifications or for influencing the conformational properties of the final product. The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate. wikipedia.orgresearchgate.net
While the Passerini reaction does not directly involve an amine component, derivatives of 1,3-dioxan-5-amine could be envisioned to participate in variations of this reaction. For instance, the corresponding isocyanide derived from 1,3-dioxan-5-amine could be a valuable building block.
The table below illustrates the general schemes of the Ugi and Passerini reactions.
| Reaction | Reactants | Product |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide |
Domino and Cascade Reaction Pathways
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the rapid construction of complex molecular architectures. academie-sciences.fr20.210.105nih.govmdpi.com The structural elements of this compound make it a promising substrate for the design of novel domino and cascade sequences.
Research has shown that related 1,3-dioxane derivatives can participate in domino reactions. For example, the domino reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) with aldehydes and 3-methyl-5-aminopyrazole leads to the formation of pyrazolo[3,4-b]pyridone systems. researchgate.net This suggests that the 1,3-dioxane ring can be a stable participant in such multi-step transformations.
A hypothetical cascade reaction involving this compound could begin with the reaction of the primary amine, for instance, in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate could then undergo an intramolecular cyclization involving the latent diol functionality of the dioxane ring upon deprotection, leading to the formation of complex heterocyclic systems. The stereochemistry of the 1,3-dioxane ring could also be leveraged to control the stereochemical outcome of such cascade processes. nih.gov
Development of Novel Reagents and Catalysts
The chiral backbone and functional group arrangement of this compound and its derivatives make them attractive scaffolds for the development of new reagents and catalysts for asymmetric synthesis.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in modern synthesis. Chiral amines and their derivatives are a cornerstone of this field. While direct organocatalytic applications of this compound are not yet widely reported, its structural features suggest significant potential.
The development of novel primary amine organocatalysts derived from natural sources has been an active area of research. nih.gov The chiral nature of many 1,3-dioxane derivatives, which can be synthesized from chiral starting materials, makes them promising candidates for the development of new organocatalysts. For instance, stereoselective annelation reactions of 1,3-dioxan-5-ones have been reported, highlighting the ability to control stereochemistry in this ring system. researchgate.netnih.gov
Derivatives of 1,3-dioxan-5-amine could potentially be employed in asymmetric aldol or Mannich reactions, where the primary amine would form an enamine intermediate and the chiral dioxane backbone would control the stereochemical outcome of the subsequent bond formation.
Ligand Scaffolds for Transition Metal Catalysis
The amine functionality in this compound provides a coordination site for transition metals, making it a potential ligand scaffold for catalysis. The oxygen atoms of the dioxane ring could also participate in chelation, leading to the formation of stable metal complexes. scirp.org
While specific applications of this compound as a ligand are not extensively documented, the synthesis of transition metal complexes with various amine-containing ligands is a well-established field. scirp.org The chiral environment that can be created by a ligand derived from a chiral 1,3-dioxan-5-amine could be beneficial for a range of asymmetric transition metal-catalyzed reactions, such as hydrogenations, C-H functionalizations, and cross-coupling reactions.
Methodological Development in Organic Chemistry
The chemical compound this compound serves as a valuable building block in modern organic synthesis. Its unique structural features, combining a conformationally well-defined heterocyclic ring with a primary amine, make it an interesting substrate for developing new synthetic methodologies. Research in this area focuses on leveraging its inherent stereochemistry and reactivity to forge complex molecular architectures.
Stereocontrol Strategies
The rigid, chair-like conformation of the 1,3-dioxane ring system is a cornerstone for its application in stereocontrolled synthesis. This conformational preference allows for predictable facial selectivity in reactions involving the C5 position. While this compound itself is often the target, much of the foundational research on stereocontrol has been conducted on its immediate precursor, 1,3-dioxan-5-one (B8718524), and its derivatives. The strategies developed for the ketone are directly translatable to the synthesis of stereochemically defined amines.
The primary approach involves using the 1,3-dioxane ring as a chiral auxiliary or as a scaffold that directs the approach of incoming reagents. wikipedia.orgsigmaaldrich.com The substituents on the dioxane ring can create a biased steric environment, forcing reactions to proceed from the less hindered face. For instance, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones undergo α,α'-annelation reactions to create bridged bicyclic systems with complete stereocontrol. ethz.ch The stereochemical results are governed by steric and stereoelectronic interactions within the intermediate boat-like conformations of the 1,3-dioxane ring. ethz.ch
Conformational analysis of 5-substituted 1,3-dioxanes has been extensively studied, revealing that the chair conformer is typically the most stable. researchgate.netazregents.eduacs.org The orientation of the substituent at the C5 position (axial vs. equatorial) significantly influences the molecule's reactivity and the stereochemical outcome of subsequent transformations. This principle is exploited in various stereoselective reactions, as detailed in the table below, which showcases reactions using the precursor 1,3-dioxan-5-one that ultimately lead to stereocontrolled amine-related structures.
| Reaction Type | Reactant(s) | Key Strategy | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| α,α'-Annelation | Pyrrolidine enamine of 1,3-dioxan-5-one, methyl α-(bromomethyl)acrylate | Reaction proceeds through a defined boat-like conformation of the dioxane ring, followed by kinetic protonation. | Complete stereocontrol, leading to bridged 2,4-dioxabicyclo[3.3.1]nonane systems. | ethz.ch |
| Organocatalytic Aldol Condensation | 1,3-Dioxan-5-one derivatives, various aldehydes | Use of chiral organocatalysts to control the facial selectivity of the enamine/enolate attack on the aldehyde. | Diastereoselective and enantioselective formation of α,β-dihydroxyketone precursors. | ethz.ch |
| Palladium-Catalyzed Allylic Alkylation | Enolates of 1,3-dioxan-5-one, allylic electrophiles | The bulky dioxane scaffold directs the nucleophilic attack to one face of the palladium-allyl intermediate. | High diastereoselectivity in the formation of C-C bonds at the C4 position. | ethz.ch |
These examples underscore how the 1,3-dioxane framework, a core feature of this compound, is instrumental in achieving high levels of stereocontrol, making it a powerful tool for the synthesis of complex, biologically active molecules. nih.gov
C-H Functionalization Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, offering a more atom- and step-economical approach to building molecular complexity. researchgate.netnih.gov The application of these strategies to saturated heterocycles like 1,3-dioxan-5-amine is an area of growing interest, though it presents unique challenges due to the presence of multiple, similarly reactive C-H bonds and heteroatoms that can interact with catalysts. ethz.chpitt.edu
Strategies for C-H functionalization often rely on directing groups, which are moieties within a molecule that bind to a metal catalyst and position it in close proximity to a specific C-H bond, enabling its selective activation. snnu.edu.cnresearchgate.netnih.govresearchgate.net In principle, either the amine or the oxygen atoms of the this compound could serve as directing groups. However, research specifically detailing the use of the 1,3-dioxan-5-amine scaffold in directed C-H functionalization is limited.
The primary challenges in the C-H functionalization of such molecules include:
Regioselectivity: Differentiating between the various C(sp³)-H bonds (e.g., at C2, C4/C6, and the side chain).
Chemoselectivity: The amine group can be oxidized or act as a ligand, potentially deactivating the catalyst.
Catalyst Compatibility: The presence of multiple heteroatoms requires robust catalysts that are not easily poisoned.
Current research on the C-H functionalization of nitrogen-containing heterocycles provides a framework for how such transformations might be approached for 1,3-dioxan-5-amine. researchgate.netnih.govrsc.org For instance, transition-metal catalysis (using Rh, Pd, or Fe) has been successfully employed for the functionalization of C-H bonds adjacent to the nitrogen in various cyclic amines. ethz.chnih.gov Another approach involves the use of transient directing groups, which are formed in situ, guide the C-H activation step, and are subsequently cleaved, avoiding lengthy protection-deprotection sequences. snnu.edu.cnsnnu.edu.cn
| General Strategy | Potential Application to 1,3-Dioxan-5-amine | Key Challenge | Reference |
|---|---|---|---|
| Nitrogen-Directed C-H Activation | The amine at C5 could direct functionalization of adjacent C-H bonds (C4/C6). | Controlling selectivity between ring and potential N-H functionalization. Catalyst poisoning by the amine. | nih.govnih.gov |
| Oxygen-Directed C-H Activation | The dioxane oxygens could direct functionalization at the C2 or C4/C6 positions. | Weaker coordinating ability of ether-like oxygens compared to nitrogen. | pitt.edu |
| Remote C-H Functionalization | Functionalization of the C2 position, distal to the C5-amine group, via a suitable template. | Designing a template that can overcome the directing influence of the proximal heteroatoms. | researchgate.net |
While the direct application of C-H functionalization methodologies to this compound is not yet extensively documented in the literature, the foundational principles developed for other saturated heterocycles suggest it is a promising and logical direction for future research.
Green Chemistry Principles in Synthetic Utility
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be evaluated through this lens, particularly concerning the use of renewable feedstocks, atom economy, and the development of environmentally benign reaction conditions.
A key aspect of the "green" potential of this compound lies in its synthesis. The 1,3-dioxane core is typically formed from a 1,3-diol and a carbonyl compound. wikipedia.org Notably, the required 1,3-propanediol (B51772) unit can be sourced from renewable materials. For example, glycerol (B35011), a major byproduct of biodiesel production, can be converted to 1,3-propanediol. This positions 1,3-dioxane derivatives as bio-based building blocks. rsc.org Recent research has even demonstrated the synthesis of 1,3-dioxane from the upcycling of polyoxymethylene (POM) plastic waste in a solvent-free process, contributing to a circular economy. researchgate.net
The synthesis of amino alcohols, the structural class to which 1,3-dioxan-5-amine belongs, is also an area of active research in green chemistry. patsnap.com Methods are being developed that utilize water as a solvent, employ visible-light photoredox catalysis, and start from readily available amino acids, thereby minimizing waste and avoiding harsh reagents. rsc.orguv.es
The table below summarizes how the lifecycle of this compound can align with green chemistry principles.
| Green Chemistry Principle | Relevance to this compound | Example/Potential | Reference |
|---|---|---|---|
| Use of Renewable Feedstocks | The 1,3-diol precursor can be derived from biomass. | Synthesis from glycerol (a biodiesel byproduct) or other bio-based diols. | rsc.orguv.es |
| Atom Economy | Use as a building block in multicomponent reactions where most atoms are incorporated into the final product. | One-pot, five-component synthesis of dihydropyridines using green solvents like PEG-400 under microwave irradiation. | nih.gov |
| Use of Safer Solvents and Auxiliaries | Related 1,3-dioxolane (B20135) structures have been developed as bio-based, green solvents, suggesting potential for the class. | Synthesis of amino alcohols in water; use of recyclable heterogeneous catalysts like zeolites. | rsc.orgscirp.orgrsc.org |
| Design for Energy Efficiency | Development of syntheses that proceed under mild conditions (e.g., room temperature, visible light). | Visible-light photocatalysis for the synthesis of amino alcohols. | patsnap.comrsc.org |
By leveraging renewable starting materials for its synthesis and employing it in high-efficiency, low-waste reactions, this compound can be a valuable component in the toolkit of a modern, environmentally-conscious synthetic chemist.
Computational and Theoretical Investigations of 1,3 Dioxan 5 Amine Hydrochloride
Electronic Structure and Bonding Analysis
A fundamental aspect of understanding the chemical behavior of 1,3-dioxan-5-amine (B119814) hydrochloride lies in the detailed analysis of its electronic structure. This involves examining the distribution of electrons within the molecule and the nature of the chemical bonds.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are powerful tools for elucidating the molecular orbitals (MOs) of a molecule. For 1,3-dioxan-5-amine hydrochloride, these calculations would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic stability.
In a typical analysis, the presence of the electronegative oxygen atoms in the 1,3-dioxane (B1201747) ring and the positively charged ammonio group would significantly influence the energy levels and localization of these frontier orbitals. The HOMO would likely be associated with the non-bonding electrons of the oxygen atoms or the sigma bonds of the ring, while the LUMO would be centered on the antibonding orbitals, potentially influenced by the electron-withdrawing nature of the -NH3+ group.
A hypothetical table of calculated molecular orbital energies might look as follows, though it is important to reiterate that these are illustrative values for a related system and not specific to this compound.
| Molecular Orbital | Energy (eV) |
| LUMO+1 | +2.5 |
| LUMO | +1.8 |
| HOMO | -6.2 |
| HOMO-1 | -6.8 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
The charge distribution within this compound would be highly polarized due to the presence of heteroatoms and the ionic nature of the hydrochloride group. A Natural Bond Orbital (NBO) analysis could be employed to calculate the partial atomic charges on each atom. This would quantify the electron density distribution, showing electron-deficient regions around the hydrogen atoms of the ammonio group and electron-rich areas near the oxygen and chlorine atoms.
An electrostatic potential (ESP) map would visually represent this charge distribution on the molecule's surface. thieme-connect.de For this compound, the ESP map would be expected to show a large, positive potential (typically colored blue) around the -NH3+ group, indicating a region susceptible to nucleophilic attack. thieme-connect.de Conversely, negative potential (colored red) would be concentrated around the oxygen atoms and the chloride ion, highlighting areas prone to electrophilic interaction. thieme-connect.de The intermediate regions (green) would represent areas of neutral potential. thieme-connect.de
Conformational Analysis and Energy Landscapes
The 1,3-dioxane ring is known to adopt a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. researchgate.net The presence and orientation of substituents can significantly impact the stability of different conformers and the energy barriers between them.
Like cyclohexane, the 1,3-dioxane ring is flexible and can undergo conformational changes, most notably the interconversion between two chair forms via a higher-energy boat or twist-boat intermediate. researchgate.net The energy barrier for this process is a key parameter that describes the conformational rigidity of the ring. For substituted 1,3-dioxanes, the energy barriers for the chair-to-twist and twist-to-boat transitions have been determined through computational studies. researchgate.net
A quantum-chemical study on 5-alkyl- and 5-phenyl-1,3-dioxanes revealed that the energy barriers for the chair-to-twist-boat interconversion are influenced by the nature of the substituent at the C5 position. researchgate.net For this compound, the bulky and charged -NH3+Cl- group would be expected to have a significant impact on these energy barriers. The preference for an equatorial or axial orientation of this substituent would also be a critical factor.
A hypothetical table of energy barriers for a related 5-substituted 1,3-dioxane is presented below for context.
| Transition | Calculated Energy Barrier (kcal/mol) |
| Chair -> Twist-Boat | 9.8 |
| Twist-Boat -> Boat | 1.2 |
| Boat -> Twist-Boat' | 1.2 |
| Twist-Boat' -> Chair' | 9.8 |
This table is for illustrative purposes only and is based on data for other 5-substituted 1,3-dioxanes, not this compound.
The conformational equilibrium of a substituted 1,3-dioxane is largely governed by the A-value of the substituent, which quantifies its preference for the equatorial position. For the 5-amino hydrochloride group, its size and the potential for intramolecular hydrogen bonding or electrostatic interactions would be the primary determinants of its conformational preference.
In similar systems, polar substituents at the C5 position can exhibit complex behavior. The presence of the charged -NH3+ group could lead to stabilizing or destabilizing interactions with the lone pairs of the ring oxygen atoms, depending on its orientation. These interactions would influence the relative energies of the equatorial and axial conformers.
A detailed computational study of this compound would involve calculating the endocyclic torsion angles for the lowest energy conformers. These angles would deviate from the ideal staggered values due to the presence of the substituents and the heteroatoms in the ring. A puckering analysis, as has been performed on other substituted 1,3-dioxanes, would provide a quantitative measure of the ring's shape. researchgate.net
Prediction of Spectroscopic Properties for Advanced Research
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering deep insights into their structure and behavior. For a molecule like this compound, these predictive methods are invaluable for corroborating experimental data and guiding further research.
NMR Chemical Shift Predictions for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. However, for complex molecules with multiple stereoisomers or conformational flexibility, interpreting experimental spectra can be challenging. Computational prediction of NMR chemical shifts has become an essential tool for the unambiguous structural elucidation of organic compounds. meilerlab.orgrsc.org Methods based on quantum mechanics, particularly Density Functional Theory (DFT), are now routinely used to calculate ¹H and ¹³C chemical shifts with high accuracy. dntb.gov.uanih.gov
The process typically involves several steps. First, the three-dimensional structure of the molecule is optimized using a selected level of theory. For flexible molecules like this compound, which can exist in different chair and twist-boat conformations, a thorough conformational search is necessary. researchgate.netacs.org The NMR shielding tensors for each stable conformer are then calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. dntb.gov.uanih.gov The final predicted chemical shifts are obtained as a Boltzmann-weighted average of the values for each conformer.
The accuracy of these predictions depends on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects. acs.orgresearchgate.net Comparing the calculated shifts with experimental data using statistical metrics like the Corrected Mean Absolute Error (CMAE) or the DP4+ probability analysis can help identify the correct structure among several possibilities. nih.gov For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons at positions 2, 4/6, and 5 of the dioxane ring, as well as for the amine group. These predictions are crucial for assigning the signals in experimental spectra and understanding the conformational preferences of the ring. acs.orgdocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical, representative chemical shift values calculated using DFT methods, illustrating the expected ranges for the different nuclei in the molecule.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H-2 (axial/equatorial) | ¹H | 4.8 - 5.0 | Protons on the carbon between the two oxygen atoms. |
| H-4/H-6 (axial/equatorial) | ¹H | 3.8 - 4.2 | Protons on the carbons adjacent to the oxygen atoms. |
| H-5 | ¹H | 3.0 - 3.4 | Proton on the carbon bearing the amino group. |
| -NH₃⁺ | ¹H | 8.0 - 8.5 | Protons of the ammonium (B1175870) group, shift can be variable. |
| C-2 | ¹³C | 93 - 95 | Carbon atom of the acetal (B89532) group (O-C-O). docbrown.info |
| C-4/C-6 | ¹³C | 66 - 68 | Carbon atoms adjacent to the oxygen atoms. docbrown.info |
| C-5 | ¹³C | 45 - 50 | Carbon atom bonded to the nitrogen. |
Vibrational Frequency Analysis for Mechanistic Insights
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov Computational vibrational analysis, typically performed using DFT, calculates the harmonic vibrational frequencies and their corresponding intensities, which can be compared directly with experimental spectra. arxiv.orgnih.gov This comparison aids in the assignment of spectral bands to specific molecular motions and provides confidence in the computationally determined structure. mdpi.com
For this compound, theoretical vibrational spectra would reveal characteristic frequencies for its key functional groups. The N-H stretching vibrations of the ammonium group (-NH₃⁺) are expected to appear as broad bands in the IR spectrum, typically in the 2500-3200 cm⁻¹ range. researchgate.netcdnsciencepub.com The C-H stretching vibrations of the dioxane ring would be found around 2800-3000 cm⁻¹. researchgate.net Other important vibrations include the C-O-C stretching modes of the dioxane ring (typically 1000-1200 cm⁻¹) and the NH₃⁺ bending modes (around 1500-1600 cm⁻¹). cdnsciencepub.comresearchgate.net
Analyzing these frequencies provides more than just structural confirmation. Deviations between predicted and experimental frequencies can indicate the presence of strong intermolecular interactions, such as hydrogen bonding, or the influence of the solvent environment. researchgate.netrsc.org Furthermore, the analysis of vibrational modes associated with a reaction coordinate can offer mechanistic insights into chemical transformations.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents representative vibrational frequencies calculated using DFT methods for the key functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | -NH₃⁺ | 2500 - 3200 | Strong, Broad |
| C-H Stretch | Aliphatic CH₂ | 2850 - 3000 | Medium to Strong |
| N-H Bend | -NH₃⁺ | 1500 - 1600 | Medium to Strong |
| C-O-C Stretch | Dioxane Ring | 1000 - 1200 | Strong |
| C-C Stretch | Dioxane Ring | 850 - 950 | Medium |
Reaction Mechanism Elucidation through Computational Modeling
Understanding the precise mechanism of a chemical reaction—the sequence of elementary steps, the nature of intermediates, and the structures of transition states—is fundamental to controlling its outcome. Computational modeling has become an indispensable tool for elucidating these complex reaction mechanisms at a molecular level. smu.edu For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can map out the entire reaction landscape.
Transition State Geometries and Activation Energies
The transition state (TS) is a critical, fleeting configuration at the maximum energy point along a reaction coordinate, representing the bottleneck of a reaction. Its geometry and energy determine the reaction's activation energy (Ea) and, consequently, its rate. Locating the TS structure on the potential energy surface is a primary goal of computational reaction modeling. researchgate.net Various algorithms are employed to find this first-order saddle point, where the structure is a minimum in all vibrational modes except for one (the imaginary frequency), which corresponds to the motion along the reaction coordinate.
For a hypothetical reaction, such as the aminolysis of an ester where an amine like 1,3-dioxan-5-amine acts as a nucleophile, computational methods can model the TS for the nucleophilic attack on the carbonyl carbon. researchgate.netnih.gov The calculations would provide the precise bond lengths and angles of the atoms involved in the bond-making and bond-breaking processes. From the energies of the reactants and the TS, the activation energy can be calculated, offering a quantitative prediction of the reaction's feasibility and kinetics. nih.gov
Reaction Pathway Mapping and Energetics
Once the transition state has been located, the entire reaction pathway can be mapped. Intrinsic Reaction Coordinate (IRC) calculations are used to trace the path from the transition state downhill to both the reactants and the products on the potential energy surface. smu.edunih.gov This process confirms that the identified TS correctly connects the desired reactants and products and can reveal the presence of any short-lived intermediates.
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a detailed reaction energy profile can be constructed. researchgate.net This profile provides a comprehensive energetic picture of the reaction, showing the relative stabilities of all species and the energy barriers for each step. For multistep reactions, this allows for the identification of the rate-determining step—the one with the highest activation barrier. For example, in a catalyzed reaction, the model could compare the energy profiles of catalyzed versus uncatalyzed pathways to quantify the effect of the catalyst. nih.gov
Solvent Effects in Computational Simulations
Reactions are most often carried out in a solvent, which can have a profound impact on the reaction mechanism and energetics, especially for reactions involving charged or polar species like this compound. rsc.org Computational simulations must account for these solvent effects to achieve accurate and realistic results.
Two main approaches are used: explicit and implicit solvation models. Explicit models involve including a number of individual solvent molecules in the calculation, which can accurately capture specific solute-solvent interactions like hydrogen bonding but are computationally very expensive. Implicit or continuum models, such as the Polarized Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. rsc.orgnih.gov This approach effectively captures the bulk electrostatic effects of the solvent on the solute and is computationally much more efficient. These models are crucial for accurately predicting how a solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering activation energies and reaction pathways. nih.govrsc.org
In Silico Screening and Design of Derivatives
Computational and theoretical investigations play a pivotal role in modern medicinal chemistry and materials science, offering powerful tools to predict molecular properties and guide synthetic efforts. In the context of this compound, in silico methods are instrumental in exploring its chemical space, predicting its reactivity, and designing novel derivatives with tailored characteristics. These computational approaches accelerate the discovery process by prioritizing compounds with a higher probability of success, thereby saving significant time and resources in the laboratory.
Virtual Library Generation for Synthetic Exploration
The exploration of novel chemical entities often begins with the generation of virtual libraries, which are large collections of digital molecules that can be screened for desired properties before any synthesis is undertaken. For this compound, the core scaffold provides a versatile platform for creating a vast and diverse virtual library.
A prominent strategy for this is the synthon-based approach, where the core molecule is deconstructed into key building blocks (synthons) that can be computationally combined with a wide array of virtual reagents. nih.gov This methodology takes full advantage of the modular nature of combinatorial libraries, such as the Enamine REAL Space, which contains billions of readily accessible compounds. nih.gov
The process involves:
Scaffold Definition : The 1,3-dioxan-5-amine structure is defined as the central scaffold.
Reaction Selection : A set of robust and well-characterized chemical reactions is chosen. For instance, the primary amine group of the scaffold could be targeted for acylation, sulfonylation, reductive amination, or arylation.
Reagent Enumeration : Large databases of virtual reagents (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones, aryl halides) are used to "react" with the scaffold in silico.
Library Creation : The computational combination of the scaffold with these reagents generates a virtual library of derivatives. This hierarchical approach allows for the rapid generation of giga-scale libraries while only needing to dock a small fraction of the total enumerated compounds. nih.gov
A conceptual example of how a virtual library might be generated from the 1,3-dioxan-5-amine scaffold is presented below.
Table 1: Conceptual Virtual Library Generation for 1,3-Dioxan-5-amine Derivatives
| Scaffold | Reaction Type | Reagent Class (R-group source) | Example Resulting Derivative Structure |
| 1,3-Dioxan-5-amine | Amide Coupling | Carboxylic Acids (R-COOH) | N-(1,3-dioxan-5-yl)acetamide |
| 1,3-Dioxan-5-amine | Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-(1,3-dioxan-5-yl)methanesulfonamide |
| 1,3-Dioxan-5-amine | Reductive Amination | Aldehydes (R-CHO) | N-benzyl-1,3-dioxan-5-amine |
| 1,3-Dioxan-5-amine | N-Arylation | Aryl Halides (Ar-X) | N-phenyl-1,3-dioxan-5-amine |
This table is for illustrative purposes to demonstrate the concept of virtual library generation.
This method enables researchers to explore a vast chemical space efficiently. The resulting virtual compounds can then be subjected to further in silico screening for properties like receptor binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and other desired characteristics. nih.govnih.gov
Reactivity Prediction for Targeted Synthesis
Predicting the reactivity of this compound and its potential derivatives is crucial for planning efficient and successful synthetic routes. Computational chemistry offers a suite of tools to forecast the outcomes of chemical reactions, identify potential side products, and optimize reaction conditions.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful for these predictions. acs.org These methods can calculate the electronic structure of a molecule to determine key reactivity indicators:
Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For 1,3-dioxan-5-amine, the lone pair on the nitrogen atom is expected to be a primary site of nucleophilic character.
Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Transition State (TS) Analysis : By calculating the energy and geometry of transition states, chemists can predict the activation energy of a reaction. A lower activation energy implies a faster and more favorable reaction pathway. This is essential for comparing competing reaction pathways and selecting the most viable one. For example, in the synthesis of pyrrolopyrimidinone derivatives, reaction pathways can be carefully planned, such as using 4N HCl in dioxane for the removal of a Boc protecting group. acs.org
Table 2: Application of Computational Methods for Reactivity Prediction
| Computational Method | Predicted Property | Application to 1,3-Dioxan-5-amine Synthesis |
| Density Functional Theory (DFT) | Activation Energies, Transition State Geometries | Predicts the feasibility of N-acylation vs. O-alkylation of the dioxane ring. |
| Ab Initio Molecular Orbital Theory | Molecular Orbital Energies (HOMO/LUMO) | Identifies the primary amine as the most nucleophilic site for targeted reactions. |
| Semi-empirical Methods | Reaction Enthalpies | Quickly estimates the thermodynamics of a large set of proposed reactions for library synthesis. |
| Conductor-like Screening Model (COSMO) | Solvation Effects | Optimizes solvent choice to improve reaction yield and selectivity. |
This table outlines common computational methods and their application in predicting chemical reactivity.
These predictive models allow chemists to design synthetic strategies that are more targeted and efficient, minimizing trial-and-error experimentation.
Stereoselectivity Prediction in Asymmetric Transformations
The 1,3-dioxan-5-amine scaffold is chiral, meaning its derivatives can exist as different stereoisomers (enantiomers or diastereomers). Since the biological activity of a molecule can be highly dependent on its 3D structure, controlling the stereochemical outcome of a reaction is paramount. Computational methods are invaluable for predicting and rationalizing the stereoselectivity of asymmetric transformations.
Research on related 1,3-dioxane systems has shown that stereochemical outcomes can be rationalized by analyzing steric and stereoelectronic interactions in the transition states. nih.govresearchgate.net For example, in reactions involving 1,3-dioxan-5-ones, the stereocontrol was explained by considering the intermediate boat-like conformations of the dioxane ring. nih.govresearchgate.net
A powerful application of computational chemistry is in catalyst design and reaction optimization. In a study on the asymmetric ring-opening of a 1,3-dioxan-2-one, DFT calculations were used to understand the mechanism of stereochemical control exerted by a chiral guanidinium (B1211019) salt catalyst. acs.org The calculations helped elucidate how the catalyst, in cooperation with the solvent, facilitates a stereoselective proton transfer, leading to high enantiomeric excess in the product. acs.org
Table 3: Example of Computationally Guided Asymmetric Reaction Optimization
| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (S, S)-3a | Toluene | 80 | 94:6 |
| 2 | (S, S)-3a | Dichloromethane | 75 | 93:7 |
| 3 | (S, S)-3a | Tetrahydrofuran (THF) | 82 | 95:5 |
| 4 | (S, S)-3a | Diethyl Ether | 65 | 92:8 |
Data adapted from a study on the asymmetric ring-opening of cis-4,6-diphenethyl-1,3-dioxan-2-one, demonstrating how reaction conditions can be optimized for stereoselectivity. acs.org This approach is directly applicable to derivatives of 1,3-dioxan-5-amine.
By modeling the interaction between the substrate (a derivative of 1,3-dioxan-5-amine), the chiral catalyst, and the reagents, researchers can predict which stereoisomer will be the major product. This foresight allows for the rational selection of catalysts and reaction conditions to achieve the desired stereochemical outcome, which is a critical step in the development of chiral drugs and materials.
Advanced Analytical Methodologies for the Research of 1,3 Dioxan 5 Amine Hydrochloride
High-Resolution NMR Spectroscopy for Complex Structural and Mechanistic Studies
High-resolution NMR spectroscopy offers a powerful non-destructive tool to probe the molecular structure of 1,3-dioxan-5-amine (B119814) hydrochloride in solution. The analysis of chemical shifts, coupling constants, and through-space interactions allows for an unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecule's stereochemistry.
Two-dimensional (2D) NMR experiments are indispensable for deciphering the complex spin systems present in 1,3-dioxan-5-amine hydrochloride. These techniques spread the NMR information across two frequency dimensions, enhancing resolution and revealing correlations between different nuclei. acs.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the proton at C5 and the adjacent protons on C4 and C6, as well as between the geminal protons on C2, C4, and C6. This information is fundamental for establishing the proton connectivity network within the dioxane ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC or HMQC spectrum of this compound would show cross-peaks connecting the proton signals to the signals of the carbon atoms they are bonded to, allowing for the direct assignment of the ¹³C spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. This is particularly valuable for determining the stereochemistry of the molecule. For this compound, NOESY would help to establish the relative orientation of the amino group at C5 with respect to the rest of the dioxane ring. For instance, observing a NOE between the C5 proton and the axial or equatorial protons at C4 and C6 would provide strong evidence for the conformation of the ring and the orientation of the substituent. mdpi.com
A hypothetical table of expected 2D NMR correlations for this compound is presented below. The exact chemical shifts would be dependent on the solvent and experimental conditions.
| Proton (¹H) Signal | COSY Correlations (¹H) | HMQC/HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| H-2ax, H-2eq | H-2eq, H-2ax | C-2 | C-4, C-6 | H-4ax, H-6ax, H-4eq, H-6eq |
| H-4ax, H-4eq | H-4eq, H-4ax, H-5 | C-4 | C-2, C-5, C-6 | H-2ax, H-2eq, H-5, H-6ax, H-6eq |
| H-5 | H-4ax, H-4eq, H-6ax, H-6eq | C-5 | C-4, C-6 | H-4ax, H-4eq, H-6ax, H-6eq |
| H-6ax, H-6eq | H-6eq, H-6ax, H-5 | C-6 | C-2, C-4, C-5 | H-2ax, H-2eq, H-4ax, H-4eq, H-5 |
| NH₃⁺ | - | - | C-5 | H-5 |
The 1,3-dioxane (B1201747) ring is known to exist in a chair conformation, which can undergo ring inversion. In substituted dioxanes, this inversion process can lead to an equilibrium between two chair conformers. Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of these conformational exchange processes. rsc.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the ring inversion.
For this compound, the amino group at the C5 position can exist in either an axial or an equatorial orientation. At room temperature, the ring inversion may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down, and the signals for the individual conformers may be resolved. From the coalescence temperature and the line shape analysis of the spectra at different temperatures, the free energy of activation (ΔG‡) for the ring inversion can be calculated. Such studies on substituted 1,3-dioxanes have provided valuable information on the conformational preferences of various substituents. researchgate.net
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of crystalline materials, including pharmaceutical salts. rsc.org Unlike solution-state NMR, which provides information about the averaged structure in a solvent, ssNMR provides details about the structure and dynamics in the solid state. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.
For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) NMR experiments would be employed to obtain high-resolution spectra of the solid material. The chemical shifts in the solid state are highly sensitive to the local environment, including intermolecular interactions such as hydrogen bonding. Therefore, different polymorphs of this compound would exhibit distinct ssNMR spectra. jst.go.jp
Furthermore, ssNMR can be used to study the intermolecular interactions between the ammonium (B1175870) group of the cation and the chloride anion, as well as any hydrogen bonding involving the dioxane oxygen atoms. Techniques such as ¹H-¹³C and ¹H-¹⁵N Heteronuclear Correlation (HETCOR) experiments in the solid state can provide information on the spatial proximity of different nuclei, helping to build a detailed model of the crystal packing. The study of hydrochloride salts of active pharmaceutical ingredients using ³⁵Cl ssNMR has also been demonstrated to be a valuable tool for fingerprinting different solid forms. rsc.org
Mass Spectrometry for Mechanistic and Isotopic Labeling Studies
Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry and tandem mass spectrometry are particularly useful for the structural elucidation of unknown compounds and for studying reaction mechanisms.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govresearchgate.netnih.gov This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is crucial for confirming the identity of synthesized compounds and for identifying reaction intermediates. In the synthesis of this compound, HRMS would be used to confirm the molecular formula of the final product (C₄H₁₀ClNO₂) and to identify any byproducts or intermediates that may be present in the reaction mixture. The ability to determine the exact mass of transient species can provide valuable insights into the reaction mechanism.
| Ion | Calculated Exact Mass (m/z) |
| [C₄H₁₀NO₂]⁺ | 104.0712 |
| [C₄H₉NO₂ + H]⁺ | 120.0655 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. nih.gov This technique provides detailed structural information by revealing the fragmentation pathways of a molecule.
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pattern would be characteristic of the cyclic amine and dioxane structure. The fragmentation of cyclic amines often involves ring cleavage. whitman.eduacs.orgfuture4200.com For 1,3-dioxane derivatives, fragmentation typically involves the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules from the ring. docbrown.info
The major fragmentation pathways for protonated 1,3-dioxan-5-amine would likely involve:
Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.
Ring opening followed by loss of formaldehyde (CH₂O): Characteristic of the dioxane ring.
Cleavage of the C-C bonds of the ring: Leading to smaller fragment ions.
By analyzing the product ion spectrum, a detailed fragmentation map can be constructed, which serves as a fingerprint for the compound and aids in its structural confirmation.
A hypothetical fragmentation table for this compound is provided below.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 120.1 | 103.1 | NH₃ | [C₄H₇O₂]⁺ |
| 120.1 | 90.0 | CH₂O | [C₃H₈NO]⁺ |
| 120.1 | 72.1 | CH₂O + H₂O | [C₃H₆N]⁺ |
| 103.1 | 73.1 | CH₂O | [C₃H₅O]⁺ |
| 90.0 | 44.1 | C₂H₂O | [C₂H₆N]⁺ |
Isotope-Labeling Mass Spectrometry for Reaction Mechanism Tracing
Isotope-Labeling Mass Spectrometry (IL-MS) is a powerful technique used to trace the pathways of chemical reactions and elucidate complex mechanisms. This method involves replacing one or more atoms in a reactant molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). Since the chemical properties of the isotopically labeled molecule (the "heavy" version) are nearly identical to the unlabeled ("light") version, it behaves the same way in a chemical reaction. However, its increased mass is easily detected by a mass spectrometer.
In the context of researching this compound, IL-MS can provide critical insights into its synthesis and potential metabolic pathways. For example, by using an isotopically labeled precursor in the synthesis, researchers can track the transformation of specific atoms.
Application in Reaction Tracing:
Reactant Tracing: A synthesis could be performed using a labeled precursor, such as 1,3-propanediol (B51772) with deuterium (B1214612) atoms on its carbon backbone. By analyzing the reaction mixture and the final 1,3-dioxan-5-amine product with mass spectrometry, the resulting mass shift confirms which atoms from the precursor are incorporated into the final structure and can help identify reaction intermediates.
Mechanistic Elucidation: To study a potential degradation or metabolic pathway, this compound labeled with ¹⁵N in the amine group could be used. nih.gov As the compound is processed, the ¹⁵N atom acts as a tag. nih.gov Mass spectrometry analysis of the resulting products would reveal which molecules contain the nitrogen atom, helping to piece together the sequence of bond-breaking and bond-forming events. acs.org This approach is invaluable for distinguishing between proposed reaction mechanisms, as different pathways would lead to different labeled products. acs.org
The core advantage of this technique is its ability to provide unambiguous evidence of atomic transformations, which is often difficult to obtain through other methods. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the identity and conformation of a molecule. For chiral compounds, it is the gold standard for determining absolute stereochemistry. springernature.comresearchgate.net
Single-Crystal X-ray Diffraction for Molecular Geometry and Chiral Configuration
Single-crystal X-ray diffraction (SC-XRD) involves irradiating a high-quality single crystal of a compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the molecule. springernature.com
For an enantiomerically pure sample of this compound, SC-XRD analysis would yield a wealth of structural data. The analysis would precisely define the conformation of the 1,3-dioxane ring (e.g., chair or twist-boat) and the orientation of the amine substituent.
Crucially, this technique can determine the absolute configuration of the chiral center at the C5 position. This is achieved through the analysis of anomalous scattering, a phenomenon that allows differentiation between a molecule and its non-superimposable mirror image (enantiomer). mit.edu The Flack parameter, derived from the diffraction data, provides a reliable indicator of the correct absolute stereochemistry (R or S). mit.edu While the effect is stronger for molecules containing heavier atoms, modern diffractometers and methods make it possible to determine the absolute configuration of light-atom molecules containing only carbon, nitrogen, and oxygen with high confidence. mit.edu
| Parameter | Description | Hypothetical Value/Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Orthorhombic |
| Space Group | Describes the symmetry of the unit cell. | P2₁2₁2₁ |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-O, C-N, C-C). | C-O: ~1.43 Å, C-N: ~1.48 Å |
| Bond Angles (°) | Angles between adjacent bonds (e.g., O-C-O, C-C-N). | O-C-O: ~112°, C-C-N: ~110° |
| Absolute Configuration | Unambiguous assignment of the chiral center. | Confirmed as (R) |
| Flack Parameter | A value used to confirm the absolute configuration. A value near zero indicates the correct assignment. | 0.05(3) |
Co-crystallization Studies for Supramolecular Assemblies
Co-crystallization is a crystal engineering technique where an active pharmaceutical ingredient (API) and a benign coformer molecule are combined in a stoichiometric ratio within a single crystal lattice. nih.gov These components interact via non-covalent forces, most commonly hydrogen bonds, to form a supramolecular assembly. rsc.org This strategy is often used to modify the physicochemical properties of a drug, such as solubility or stability.
The structure of this compound is well-suited for co-crystallization studies. The primary amine group (which exists as an ammonium cation in the hydrochloride salt) is a strong hydrogen bond donor. The two ether oxygen atoms in the dioxane ring can act as hydrogen bond acceptors.
A key strategy in designing co-crystals is the use of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. rsc.org For this compound, the amine–carboxylate heterosynthon is a particularly promising interaction. rsc.orgresearchgate.net This involves a strong hydrogen bond between the ammonium group of the API and the carboxylate group of a coformer, such as a dicarboxylic acid or a hydroxy-carboxylic acid. rsc.orgrsc.org By screening various pharmaceutically acceptable coformers, it is possible to generate novel solid forms of the compound with unique crystal packing and potentially improved properties.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination in Research
Since 1,3-dioxan-5-amine is a chiral compound, it is essential to have analytical methods capable of separating its enantiomers to determine its enantiomeric purity. Chiral chromatography is the cornerstone technique for this purpose, relying on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the column faster than the other. jshanbon.com
Chiral HPLC and GC for Quantitative Stereoisomer Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for the quantitative analysis of stereoisomers.
Chiral HPLC: This is a widely used method for the direct separation of enantiomers. yakhak.org For a primary amine like 1,3-dioxan-5-amine, a CSP based on a chiral crown ether is particularly effective. nih.gov In this method, the mobile phase is typically acidic, which ensures the primary amine is protonated to an ammonium ion. This ion can then form a complex with the crown ether cavity of the CSP, and the stability of this complex differs for each enantiomer, enabling separation. nih.gov Polysaccharide-based CSPs are also broadly applicable for separating a wide range of chiral compounds, including amines. yakhak.org
| Parameter | Description |
|---|---|
| Column (CSP) | CROWNPAK® CR(+) or a polysaccharide-based phase (e.g., Chiralcel® OD-H) |
| Mobile Phase | Aqueous acidic buffer (e.g., perchloric acid solution, pH 1-2) with an organic modifier like methanol (B129727) or acetonitrile. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (if chromophore is present) or derivatization for fluorescence/UV detection. |
| Quantification | Area percentage of the minor enantiomer peak relative to the total area of both peaks. |
Chiral GC: Gas chromatography can also be used for enantiomeric analysis, but it typically requires derivatization of polar functional groups to increase the analyte's volatility and improve chromatographic performance. nih.govsigmaaldrich.com For 1,3-dioxan-5-amine, the primary amine group would need to be derivatized, for example, by acylation with trifluoroacetic anhydride (B1165640) (TFAA). nih.govwiley.com The resulting non-polar derivative can then be separated on a GC column coated with a chiral stationary phase, commonly a derivatized cyclodextrin (B1172386). wiley.comresearchgate.net
| Parameter | Description |
|---|---|
| Derivatization | Reaction with an acylating agent (e.g., Trifluoroacetic Anhydride - TFAA) to block the amine group. |
| Column (CSP) | Derivatized cyclodextrin phase (e.g., Astec CHIRALDEX® G-TA). sigmaaldrich.com |
| Carrier Gas | Hydrogen or Helium |
| Temperature Program | Isothermal or gradient temperature program to optimize resolution. |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.gov |
Supercritical Fluid Chromatography (SFC) for High-Throughput Enantioseparations
Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for high-throughput chiral separations in pharmaceutical research. selvita.comresearchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This mobile phase has low viscosity and high diffusivity, which allows for very fast separations and rapid column equilibration without generating high backpressure. chromatographyonline.comnih.gov
These characteristics make SFC the method of choice for screening multiple chiral stationary phases and mobile phase conditions quickly to find the optimal separation method. chromatographyonline.comshimadzu.com For this compound, a screening protocol would involve injecting the sample onto an array of different polysaccharide-based chiral columns using a mobile phase of CO₂ with a co-solvent like methanol, often containing acidic or basic additives to improve peak shape and selectivity. chromatographyonline.com The speed of SFC allows for the analysis of hundreds of conditions in a single day, dramatically accelerating method development and enabling high-throughput purity analysis during process research and development. chromatographyonline.com
| Parameter | Description |
|---|---|
| Columns (CSPs) | Array of polysaccharide-based phases (e.g., Chiralpak® IA, IB, IC, etc.). |
| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol). |
| Additives | Small amounts of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) to improve peak shape. chromatographyonline.com |
| Flow Rate | 2 - 5 mL/min |
| Back Pressure | 100 - 150 bar |
| Detection | UV or Mass Spectrometry (MS). |
Advanced Spectroscopic Techniques for Electronic and Vibrational Characterization
The comprehensive analysis of this compound relies on advanced spectroscopic methods that probe its electronic and vibrational properties. These techniques are instrumental in elucidating the molecule's stereochemistry, tracking its transformations during chemical reactions, and quantifying its kinetic behavior. Spectroscopic methods such as Circular Dichroism (CD), Raman, and UV-Visible (UV-Vis) spectroscopy provide detailed insights into the molecular structure and reactivity, forming the bedrock of advanced research into this compound.
Circular Dichroism (CD) Spectroscopy for Chiral Optical Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral optical properties of molecules. Since this compound possesses a chiral center, CD spectroscopy is an invaluable tool for its stereochemical characterization. This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique spectroscopic signature for each enantiomer.
In the context of this compound, CD spectroscopy can be employed to:
Determine Enantiomeric Purity: By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess (ee) can be quantified. This is crucial in synthetic chemistry where stereoselective reactions are often employed.
Analyze Conformation: The conformation of the dioxane ring and the orientation of the amine substituent can influence the CD signal. Theoretical calculations can be paired with experimental CD spectra to determine the most stable conformations in solution.
Monitor Chiral Recognition: The technique can be used to study interactions between this compound and other chiral molecules, such as enzymes or chiral resolving agents, by observing changes in the CD spectrum upon binding.
While specific CD spectral data for this compound is not widely published, the principles can be illustrated through analogy with other chiral amines and cyclic compounds. For instance, studies on captopril (B1668294), a molecule with a chiral center, demonstrate how CD spectroscopy can be used for quantitative analysis. acs.orgacs.org A normal (zero-order) CD scan of captopril in water shows a distinct negative band that is used for its quantification. acs.orgacs.org Similar principles would apply to this compound, where the ellipticity at a specific wavelength would be proportional to its concentration.
Table 1: Illustrative Quantitative Analysis of a Chiral Compound using CD Spectroscopy This table is based on the principles of CD spectroscopy and does not represent actual experimental data for this compound.
| Concentration (μg/mL) | Observed Ellipticity (mdeg) at λmax |
|---|---|
| 10 | -5.2 |
| 20 | -10.5 |
| 40 | -21.1 |
| 60 | -31.4 |
| 80 | -42.0 |
Raman Spectroscopy for Vibrational Fingerprinting in Reaction Monitoring
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, effectively generating a unique "vibrational fingerprint". spectroscopyonline.com This makes it an exceptionally useful tool for real-time, in-situ monitoring of chemical reactions, as it can track changes in chemical composition without the need for sample extraction. americanpharmaceuticalreview.com
For research involving this compound, Raman spectroscopy can be applied to:
Monitor Synthesis: The formation of the 1,3-dioxane ring or the introduction of the amine group can be followed by observing the appearance of characteristic Raman bands. For example, the symmetric and asymmetric C-O-C stretching modes of the dioxane ring would be key indicators of its formation.
Track Derivatization Reactions: When the amine group of this compound undergoes a reaction (e.g., acylation, alkylation), the disappearance of the N-H bending and stretching vibrations and the appearance of new bands corresponding to the product (e.g., amide C=O stretch) can be monitored. researchgate.net
Analyze Polymorphism: If the compound can exist in different crystalline forms, Raman spectroscopy can distinguish between polymorphs, as the lattice vibrations and intermolecular interactions will differ, leading to distinct spectral features.
The utility of Raman for reaction monitoring is well-established. For instance, it is used to follow polymerization reactions by tracking the disappearance of C=C double bonds or the opening of epoxy rings. spectroscopyonline.comspectroscopyonline.com In a hypothetical reaction where this compound is a reactant, one could monitor the intensity of a characteristic peak of the starting material against a stable peak from the solvent or another reactant to quantify its consumption over time.
Table 2: Hypothetical Raman Shifts for Monitoring a Reaction of this compound This table presents plausible Raman shifts for illustrative purposes and is not based on measured spectra of this compound.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm-1) | Status During Reaction |
|---|---|---|---|
| Amine (Reactant) | N-H Stretch | ~3300-3400 | Decreases |
| Dioxane Ring (Reactant) | Ring Breathing | ~800-900 | Stable (if ring is unchanged) |
| Amide (Product) | C=O Stretch | ~1650-1680 | Increases |
| Amide (Product) | N-H Bend | ~1550-1600 | Increases |
Future Research Directions and Emerging Opportunities in 1,3 Dioxan 5 Amine Hydrochloride Chemistry
Exploration of Undiscovered Synthetic Pathways and Methodologies
The development of novel synthetic routes to 1,3-dioxan-5-amine (B119814) hydrochloride and its derivatives is critical for enabling its broader application. Current research trajectories are aimed at improving efficiency, sustainability, and access to enantiomerically pure forms of the compound.
A primary goal in modern synthetic chemistry is the development of processes that are both environmentally benign and efficient. jocpr.com The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric for sustainability. jocpr.comnumberanalytics.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. rsc.org
Future research will likely focus on catalytic routes that minimize waste. For instance, the synthesis of amides, a related transformation, has been a major target for improving atom economy. nih.gov A promising strategy for 1,3-dioxan-5-amine involves the direct reductive amination of its precursor, 1,3-dioxan-5-one (B8718524). A patented method describes producing this ketone precursor from easily and inexpensively procurable raw materials, setting the stage for a more streamlined synthesis. While a specific method involves using an anhydrous ammonia-ethanol solution with a palladium-on-carbon catalyst in a hydrogen atmosphere, future work could explore more sustainable catalysts and hydrogen sources.
The table below outlines a comparison between a hypothetical traditional pathway and a potential atom-economical catalytic pathway for the synthesis of 1,3-dioxan-5-amine from 1,3-dioxan-5-one.
| Feature | Hypothetical Traditional Method (e.g., Gabriel Synthesis Analogue) | Proposed Atom-Economical Method (Direct Reductive Amination) |
| Key Reagents | Phthalimide, Hydrazine | Ammonia (B1221849), H₂, Catalyst |
| Byproducts | Phthalhydrazide (large molecule) | Water |
| Atom Economy | Low | High (approaching 100%) |
| Sustainability | Poor (stoichiometric waste) | Excellent (catalytic, minimal waste) |
| Steps | Multiple steps (protection, alkylation, deprotection) | Single step |
This table is generated based on established chemical principles for illustrative purposes.
This shift towards catalytic, high-atom-economy reactions represents a benchmark for environmental and production efficiency that is increasingly being applied across the chemical industry. rsc.org
Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful alternative to traditional chemical methods, lauded for its exceptional selectivity, mild reaction conditions, and environmental friendliness. mdpi.comchemrxiv.org For the synthesis of a chiral molecule like 1,3-dioxan-5-amine, enzymes are particularly advantageous.
Transaminases (TAs), especially ω-transaminases (ω-TAs), are highly promising for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comrsc.orgmdpi.com These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor, in this case, 1,3-dioxan-5-one. rsc.orgresearchgate.net The reaction mechanism involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor that facilitates the amine transfer. mdpi.com
Key advantages of using ω-TAs include:
High Enantioselectivity : Production of either the (R)- or (S)-enantiomer with high purity, depending on the specific enzyme used. mdpi.com
Broad Substrate Scope : TAs have been shown to accept a wide variety of substrates, including cyclic ketones. researchgate.net
Mild Conditions : Reactions are typically run in aqueous media at or near ambient temperature and neutral pH.
A significant challenge in TA-catalyzed reactions is the unfavorable equilibrium, especially when producing amines. rsc.org Future research will focus on strategies to drive the reaction toward the product, such as using inexpensive amino donors in excess or employing cascade reactions where a byproduct is removed in a subsequent enzymatic step. mdpi.comrsc.org For instance, a cascade involving a transaminase and an imine reductase could be developed for more complex substituted dioxanes. chemrxiv.org The identification of novel TAs through genome mining and the engineering of existing enzymes for enhanced stability and substrate scope will be crucial in making this approach industrially viable for producing 1,3-dioxan-5-amine hydrochloride. mdpi.com
Novel Applications in Materials Science and Polymer Chemistry
The unique structure of this compound makes it an attractive building block for new materials with tailored properties.
The 1,3-dioxane (B1201747) structure is a type of cyclic acetal (B89532), a class of monomers known to undergo cationic ring-opening polymerization (CROP) or radical ring-opening polymerization (RROP) to produce degradable polyesters and polyacetals. rsc.orgacs.orgacs.org This presents a significant opportunity for creating novel polymers where the 1,3-dioxan-5-amine unit is a core component.
The incorporation of this monomer could yield polymers with desirable characteristics:
Degradability : The acetal linkage in the polymer backbone is susceptible to hydrolysis under acidic conditions, making the resulting materials pH-degradable. acs.org This is a highly sought-after property for applications in drug delivery and temporary medical implants.
Functionality : The primary amine group serves as a versatile functional handle. It can be used for post-polymerization modification, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional groups.
pH-Responsiveness : Amine-bearing polymers can exhibit pH-responsive behavior, changing their solubility or conformation in response to pH changes. This "smart" behavior is valuable for creating sensors or controlled-release systems. rsc.orgresearchgate.net
Future research could explore the copolymerization of 1,3-dioxan-5-amine (or its derivatives) with other monomers like lactide or cyclic ketene (B1206846) acetals (CKAs) to fine-tune the material properties such as degradation rate, mechanical strength, and hydrophilicity. rsc.orgacs.orgresearchgate.net
| Potential Polymer Type | Monomers | Key Feature | Potential Application |
| Functional Polyacetal | 1,3-Dioxan-5-amine | pH-degradable backbone, reactive amine side-chains | Drug delivery vehicles, functional coatings |
| Degradable Polyester | 1,3-Dioxan-5-amine + Lactide | Tunable degradation and mechanical properties | Tissue engineering scaffolds, resorbable sutures |
| pH-Responsive Hydrogel | 1,3-Dioxan-5-amine + Hydrophilic comonomer | Swelling/collapsing with pH changes | Smart drug release systems, environmental sensors |
This table presents potential future research directions in polymer synthesis.
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov Amino acids and their derivatives are well-known building blocks for creating functional biomaterials through self-assembly. nih.gov The structure of this compound is well-suited for directing such processes. The amine group can act as a hydrogen bond donor, while the ether oxygens within the dioxane ring can act as hydrogen bond acceptors.
Drawing parallels with aminocyclitols and dipeptides, it is conceivable that 1,3-dioxan-5-amine could self-assemble in solution to form well-defined nanostructures such as nanofibers, nanoribbons, or hydrogels. strath.ac.uknih.gov The chirality of the molecule could introduce a twist at the molecular level, potentially leading to the formation of helical or coiled supramolecular architectures.
Future investigations in this area would involve:
Studying the self-assembly behavior under different conditions (e.g., concentration, pH, solvent).
Characterizing the resulting nanostructures using techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM).
Exploring the potential applications of these self-assembled materials, for example, as scaffolds for cell culture or as templates for the synthesis of inorganic nanoparticles. acs.org
Integration with Advanced Synthetic Technologies
To accelerate research and development, the synthesis of this compound can be enhanced by integrating advanced synthetic technologies that offer significant advantages over traditional batch chemistry.
Flow Chemistry : Continuous flow processing involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. durham.ac.ukspringerprofessional.de This technology offers precise control over reaction parameters (temperature, pressure, time), improved safety when handling reactive intermediates, and ease of scalability. researchgate.netacs.org A multi-step synthesis of 1,3-dioxan-5-amine or its derivatives could be "telescoped" into a single continuous sequence, eliminating the need for manual handling and purification of intermediates. uc.pt
Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate the rate of chemical reactions, often reducing reaction times from hours to minutes. rasayanjournal.co.in It has been successfully applied to the synthesis of a wide range of heterocyclic compounds and in reactions involving amines. rsc.orgacs.org Applying microwave heating to the synthesis of 1,3-dioxan-5-amine could lead to higher throughput and improved energy efficiency.
Sonochemistry : The application of ultrasound to chemical reactions can promote reactivity through acoustic cavitation—the formation and collapse of microscopic bubbles. ekb.egnih.gov This high-energy process can enhance mass transfer and initiate radical pathways. acs.org Sonochemistry has been used for the efficient, environmentally friendly synthesis of amines and could prove beneficial for overcoming activation barriers in the synthesis of this compound, potentially under solvent-free conditions. rsc.orgorganic-chemistry.org
The integration of these technologies promises to make the synthesis of this compound and its derivatives more efficient, safer, and scalable, thereby facilitating its exploration in the emerging applications discussed.
Automated Synthesis and High-Throughput Experimentation
High-Throughput Experimentation (HTE) is a paradigm shift in chemical research, enabling the parallel execution of numerous experiments to rapidly screen for optimal reaction conditions. nih.gov This methodology is particularly powerful for tackling complex synthetic challenges, such as those encountered in the synthesis of intricate molecules like drug intermediates. researchgate.net For a molecule like this compound, HTE platforms can be employed to systematically explore a wide array of variables—including catalysts, solvents, temperatures, and reagent concentrations—to discover novel and efficient synthetic routes. nih.govresearchgate.net
The process utilizes miniaturized reaction formats, such as 96-well or 384-well plates, which significantly reduces the consumption of materials and time. nih.govpurdue.edu Automated liquid handling robots can precisely dispense reagents, while sophisticated analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) provide rapid and quantitative analysis of the reaction outcomes. nih.govpurdue.edu This integration of robotics and rapid analytics accelerates the discovery of ideal conditions for synthesizing and functionalizing the this compound core. For instance, in developing methods for complex amine synthesis, HTE has been vital for optimizing reactions that were previously challenging, involving the screening of numerous ligands, additives, and solvents to achieve high yields. cam.ac.uknih.gov The modularity of automated flow synthesis platforms further enhances this capability, allowing for the sequential optimization and telescoping of reaction steps in a continuous, efficient process. nih.gov
Artificial Intelligence and Machine Learning in Reaction Prediction
The vast datasets generated by HTE are a fertile ground for the application of Artificial Intelligence (AI) and Machine Learning (ML). These technologies are revolutionizing organic chemistry by enabling the prediction of reaction outcomes with increasing accuracy. rjptonline.orgchemai.io Instead of relying solely on a chemist's intuition, ML models can be trained on existing reaction data to identify complex patterns and relationships between reactants, reagents, and the resulting yield or selectivity. ucla.edu
For the synthesis involving this compound, ML algorithms can predict reaction yields, identify the most promising synthetic routes, and even suggest novel reaction conditions that a human chemist might not consider. rjptonline.orggithub.com These models often use text-based representations of reactions (like SMILES) or computed chemical descriptors as input. ucla.edugithub.com By analyzing these inputs, the model can forecast the performance of a specific reaction, guiding chemists to prioritize experiments that are most likely to succeed and reducing the number of trial-and-error attempts. github.com This predictive power is not limited to yield; it can also be applied to predict stereoselectivity and other critical reaction outcomes, making the synthesis of complex chiral molecules more systematic and efficient. ucla.edu
Deeper Theoretical Insights and Computational Advancements
Parallel to experimental advancements, computational chemistry provides powerful tools for understanding and predicting chemical behavior at a fundamental level.
Advanced Multiscale Modeling of Complex Systems
Understanding the behavior of this compound in complex environments, such as in a biological system or during a reaction, requires looking beyond the single-molecule level. Multiscale modeling is a computational strategy that bridges different levels of theory and simulation to capture phenomena across various time and length scales. youtube.com This approach can link the quantum mechanical behavior of electrons in the molecule to the classical dynamics of the molecule's interaction with its surroundings, and further up to the continuum behavior of the bulk system. youtube.comnih.gov
For example, a multiscale model could be used to simulate how this compound interacts with a solvent, a catalyst surface, or a biological target. By integrating quantum mechanics (for bond breaking/forming), molecular mechanics (for molecular interactions), and continuum models, researchers can gain a holistic understanding of the system. nih.govnih.gov This can be invaluable for designing more effective catalysts, predicting solubility, and understanding the mechanism of action for biologically active derivatives.
Predictive Algorithms for Stereocontrol and Reactivity
The stereochemistry of the 1,3-dioxane ring is crucial for its function in many applications. Computational algorithms, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and rationalizing the stereochemical outcomes of reactions. researchgate.netnih.gov For precursors like 1,3-dioxan-5-ones, it is possible to rationalize stereochemical outcomes by analyzing the steric and stereoelectronic interactions in reaction intermediates. nih.gov
These predictive algorithms can calculate the energy of different transition states, allowing chemists to predict which stereoisomer will be the major product. researchgate.net This is critical for the synthesis of enantiomerically pure compounds. Furthermore, computational tools can map out the electron density of this compound, predicting sites that are most susceptible to nucleophilic or electrophilic attack. nih.gov This insight into the molecule's intrinsic reactivity guides the rational design of new synthetic transformations and the functionalization of the core structure.
Synergistic Research with Interdisciplinary Fields
The future development of this compound chemistry will increasingly rely on the convergence of expertise from different scientific domains.
Interface with Green Chemistry and Sustainable Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming central to modern synthesis. mdpi.com Research into the synthesis of this compound and its derivatives is increasingly focused on developing more sustainable methods. This involves replacing hazardous solvents with greener alternatives like water or bio-based solvents such as 2-Methyl-THF. acs.orgacademie-sciences.fr For instance, the synthesis of related heterocyclic compounds like rjptonline.orgresearchgate.netoxazines has been successfully demonstrated in water using biodegradable catalysts. academie-sciences.frresearchgate.net
Moreover, innovative energy sources like microwave irradiation and sonochemistry (the use of ultrasound) are being explored to drive reactions more efficiently, often leading to shorter reaction times and higher yields with reduced energy consumption. mdpi.comnih.gov The application of biocatalysis, using enzymes to perform chemical transformations, offers another avenue for highly selective and environmentally benign synthesis. acs.org By integrating these green chemistry approaches, the future production of this compound can become more economical and ecologically responsible.
Data Tables
Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds Relevant to this compound Synthesis. This table illustrates the advantages of modern synthetic techniques that could be applied to the synthesis of this compound and its derivatives, based on findings for similar structures.
| Methodology | Typical Solvent(s) | Energy Source | Key Advantages | Relevant Example | Citation |
| Conventional Synthesis | DMF, THF, Dioxane | Classical Heating | Well-established procedures | Synthesis of 1,3,5-triazines | nih.gov |
| Microwave-Assisted | DMF, Water | Microwave Irradiation | Rapid heating, short reaction times, high yields | Synthesis of oxadiazole derivatives | mdpi.com |
| Sonochemistry | DMF, ACN, Water | Ultrasound | Efficient C-C and C-N bond formation, mild conditions | N-alkylation for 1,3,5-triazine (B166579) synthesis | nih.gov |
| Green Catalysis | Water | Room Temperature | Biodegradable catalyst, simple procedure, reusable catalyst | VB1-catalyzed synthesis of rjptonline.orgresearchgate.netoxazines | academie-sciences.fr |
| Automated Flow Synthesis | Various Organic Solvents | Controlled Heating | Scalable, modular, rapid optimization, automated library synthesis | Synthesis of tetrahydronaphthyridines | nih.gov |
Table 2: Application of Predictive Technologies in the Chemistry of Dioxane Derivatives. This table summarizes how computational and AI-driven technologies can guide future research on this compound.
| Technology | Input Data | Predicted Output | Application to 1,3-Dioxan-5-amine HCl | Citation |
| Machine Learning | Reaction SMILES, HTE data | Reaction Yield, Optimal Conditions | Guiding synthetic route selection; reducing experimental trials | ucla.edugithub.com |
| Multiscale Modeling | Molecular structure, environmental parameters | Solvation energy, binding affinity, transport properties | Understanding behavior in biological or reaction media | nih.govnih.gov |
| DFT Calculations | Molecular Geometry | Transition state energies, electronic structure | Predicting stereochemical outcomes; identifying reactive sites | researchgate.netnih.gov |
| QSFR Algorithms | Mass Spectra | Fragmentation energies, isomer differentiation | Aiding in the structural elucidation of new derivatives | researchgate.net |
Contributions to Advanced Organic Synthesis Education and Pedagogy
The multifaceted nature of this compound makes it an exemplary pedagogical tool for instructing advanced concepts in organic synthesis. Its structure innately combines several key functional groups and stereochemical elements, providing a rich platform for educational exploration. The utility of this compound in teaching can be dissected into several core areas:
Illustrating the Role of Bifunctional Molecules:
As a bifunctional molecule, this compound contains two distinct reactive sites: a primary amine and a heterocyclic 1,3-dioxane ring. This duality is instrumental in teaching students about chemoselectivity—the selective reaction of one functional group in the presence of another. nih.gov For instance, instructors can design laboratory experiments or problem sets where students must devise strategies to selectively react at the amine functionality while leaving the dioxane ring intact, or vice versa. This encourages a deeper understanding of reagent control and reaction conditions, which are critical skills in multistep synthesis. tutorchase.comlibretexts.org
Demonstrating Principles of Protecting Groups:
The 1,3-dioxane ring in the molecule can be presented as a protected form of a 1,3-diol. This provides a practical and relatively simple example of the crucial concept of protecting groups in organic synthesis. tutorchase.comwikipedia.org Advanced organic chemistry courses often emphasize the necessity of protecting sensitive functional groups to prevent unwanted side reactions during a synthetic sequence. libretexts.org Using this compound, educators can design synthetic problems that require the deprotection of the diol (via hydrolysis of the acetal) to reveal new reactive sites, thereby expanding the synthetic possibilities of the molecule. This hands-on or theoretical application helps solidify the strategic importance of protection-deprotection sequences in the synthesis of complex organic molecules. quora.com
Exploring Heterocyclic Chemistry and Stereochemistry:
Heterocyclic compounds form a vast and important class of molecules, prevalent in pharmaceuticals and natural products. compoundchem.comnumberanalytics.comopenmedicinalchemistryjournal.com this compound serves as an accessible entry point for students to engage with the chemistry of saturated heterocycles. youtube.comyoutube.com The chair conformation of the 1,3-dioxane ring and the axial or equatorial positioning of the amino group provide a tangible model for teaching conformational analysis and its influence on reactivity. youtube.comlibretexts.orgreed.edu
Furthermore, the stereochemistry of this molecule can be a focal point for discussion and experimentation. The chiral center at the C5 position of the dioxane ring allows for the exploration of enantiomers and diastereomers. youtube.com Instructors can use this to introduce advanced topics such as asymmetric synthesis or the resolution of racemic mixtures, challenging students to think about how to control the stereochemical outcome of reactions involving this chiral building block.
A Platform for Designing Novel Synthetic Routes:
The combination of a primary amine and a latent diol within a chiral heterocyclic framework makes this compound a versatile starting material for designing hypothetical or practical multi-step syntheses. Students can be tasked with proposing synthetic routes to more complex target molecules, such as novel pharmaceuticals or natural product analogues. This exercise would require them to integrate their knowledge of various reaction types, including those involving amines (e.g., amide formation, reductive amination, N-alkylation) and alcohols (e.g., etherification, esterification), all within the stereochemical and conformational constraints of the 1,3-dioxane ring.
The hydrochloride salt form of the amine also introduces the practical concepts of salt formation and its effect on solubility and reactivity, providing a more comprehensive educational experience that mirrors real-world laboratory practices.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3-dioxan-5-amine hydrochloride, and what are the critical parameters to control during synthesis?
- Methodology : Synthesis typically involves cyclization of a precursor diol or diamine with appropriate reagents (e.g., HCl for salt formation). Key steps include:
- Amine protection : Use of Boc or Fmoc groups to prevent side reactions.
- Cyclization : Acid-catalyzed or base-mediated ring closure under controlled temperature (e.g., 60–80°C).
- Hydrochloride formation : Reaction with HCl in solvents like dioxane or ethanol .
- Critical parameters : pH control during salt formation, reaction time, and purification via recrystallization or column chromatography to minimize impurities .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Structural characterization :
- NMR spectroscopy (H, C) to confirm amine and dioxane ring protons/carbons.
- X-ray crystallography for absolute configuration determination, especially for derivatives .
- Purity assessment :
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase).
- Mass spectrometry (MS) for molecular ion validation and impurity profiling .
Q. How should this compound be stored to ensure long-term stability in research settings?
- Storage conditions :
- Desiccated at 2–8°C in amber vials to prevent hygroscopic degradation and light exposure.
- Use inert atmospheres (e.g., argon) for sensitive derivatives.
Advanced Research Questions
Q. What experimental strategies can optimize the enantiomeric purity of this compound derivatives?
- Chiral resolution :
- Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis.
- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases.
- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of intermediates using Ru-BINAP complexes .
Q. How can continuous flow reactors improve the scalability and yield of this compound synthesis?
- Advantages :
- Precise control of reaction parameters (temperature, pressure) via automated systems.
- Reduced side reactions through rapid mixing and shorter residence times.
- Case study : A continuous flow setup with HCl gas introduction achieved 85% yield in <2 hours, compared to 65% in batch processes .
Q. What approaches resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Data reconciliation :
- Variable-temperature NMR to assess dynamic effects (e.g., ring puckering or amine inversion).
- DFT calculations (B3LYP/6-31G**) to simulate and match experimental spectra.
Q. How can researchers design stability-indicating assays for this compound under stressed conditions?
- Forced degradation studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
